molecular formula C13H20N4O2 B2944694 N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909675-65-5

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

Número de catálogo: B2944694
Número CAS: 1909675-65-5
Peso molecular: 264.329
Clave InChI: QCZOPURLEJJNJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic chemical compound featuring a pyrimidine core structure, which is a privileged scaffold in medicinal chemistry and drug discovery. The molecule is characterized by a morpholine group at the 6-position and a tert-butyl carboxamide moiety at the 4-position of the pyrimidine ring. This structural motif is commonly found in biologically active molecules and is of significant interest for research and development purposes. Compounds based on the 6-morpholinopyrimidine structure have been extensively investigated as potent inhibitors of various therapeutic targets. Research indicates that the morpholine substituent often serves as a key hinge-binding motif in ATP-competitive small molecule inhibitors, particularly against kinase targets such as Phosphatidylinositol 3-kinases (PI3Ks) . The pyrimidine core acts as a central scaffold, allowing for strategic substitution to optimize binding affinity and selectivity. As part of this important chemical class, N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide serves as a valuable intermediate or building block for the synthesis of more complex target molecules. It is primarily used in structure-activity relationship (SAR) studies to explore chemical space and develop novel therapeutic agents for research applications, including in oncology and neuroscience . This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

N-tert-butyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)16-12(18)10-8-11(15-9-14-10)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZOPURLEJJNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=NC=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide: An In-Depth NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide represents a highly privileged structural motif in contemporary medicinal chemistry. Pyrimidine-4-carboxamides, particularly those bearing a morpholine ring at the C6 position, are extensively utilized in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors[1] and various kinase targeting agents.

For researchers and drug development professionals, the unambiguous structural validation of this scaffold is a critical quality control gateway. This whitepaper provides an authoritative, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this molecule, detailing the underlying electronic effects, self-validating experimental protocols, and precise chemical shift assignments.

Theoretical Framework: The Push-Pull Electronic System

Understanding the NMR spectrum of this molecule requires analyzing the electronic perturbations on the pyrimidine core. An unsubstituted pyrimidine ring is highly electron-deficient, typically resulting in deshielded carbon and proton resonances. However, the specific substitution pattern at C4 and C6 creates a robust "push-pull" electronic environment :

  • Morpholine Group (+M Effect): The nitrogen lone pair of the morpholine ring at C6 donates electron density into the pyrimidine π -system via resonance. This heavily shields the ortho (C5) and para (C2) positions, though C2 is counteracted by adjacent nitrogens.

  • Carboxamide Group (-M Effect): The carbonyl group at C4 withdraws electron density, creating a competing electronic demand.

The net result is a profound shielding effect specifically localized at the C5 position. Instead of appearing at a typical aromatic shift (~122 ppm), the C5 carbon is pushed upfield to ~107.5 ppm , and its attached proton to ~7.15 ppm . This distinct shift is the primary diagnostic marker for 6-amino-substituted pyrimidines[2].

Electronic_Effects Morpholine Morpholine Group (+M Effect) C6 C6 (162.3 ppm) Morpholine->C6 Electron Donation C5 C5 (107.5 ppm) Shielded C6->C5 Increased e- density C4 C4 (160.7 ppm) C4->C5 Competing effect Amide Carboxamide Group (-M Effect) Amide->C4 Electron Withdrawal C2 C2 (158.9 ppm) Deshielded C2->C6 Inductive pull C2->C4 Inductive pull

Push-pull electronic effects governing the pyrimidine core chemical shifts.

1 H NMR Spectral Analysis: Causality and Assignments

The proton spectrum (acquired in CDCl 3​ at 298K) provides a stoichiometric map of the molecule. The strict integration ratio of 9:4:4:1:1:1 serves as an internal validation metric.

  • The tert-Butyl Group (1.45 ppm): Appears as a sharp 9H singlet. The rapid free rotation of the methyl groups around the C-C bond averages the chemical environment, resulting in a single, intense resonance.

  • The Morpholine Ring (3.65 & 3.80 ppm): The symmetry of the morpholine ring simplifies the spin system into two distinct 4H multiplets. The protons adjacent to the oxygen (O-CH 2​ ) are more deshielded (~3.80 ppm) than those adjacent to the nitrogen (N-CH 2​ , ~3.65 ppm) due to oxygen's higher electronegativity.

  • The Pyrimidine Core (7.15 & 8.65 ppm): The C2 proton is flanked by two electronegative ring nitrogens, removing electron density via inductive effects and pushing the resonance downfield to ~8.65 ppm. Conversely, the C5 proton is shielded by the morpholine resonance effect, appearing at ~7.15 ppm.

  • The Amide NH (~7.80 ppm): Appears as a broad singlet. The broadening is a direct consequence of the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus ( I=1 ).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
8.65 Singlet (s)1HPyrimidine C2-HStrong inductive deshielding by N1 and N3.
7.80 Broad Singlet (br s)1HAmide NHQuadrupolar broadening from 14 N.
7.15 Singlet (s)1HPyrimidine C5-HShielded by morpholine +M resonance effect.
3.80 Multiplet (m)4HMorpholine O-CH 2​ Deshielded by adjacent oxygen atom.
3.65 Multiplet (m)4HMorpholine N-CH 2​ Deshielded by adjacent nitrogen atom.
1.45 Singlet (s)9Htert-Butyl CH 3​ Rapid bond rotation; chemically equivalent.

13 C NMR Spectral Analysis: Causality and Assignments

The 13 C spectrum confirms the carbon skeleton. The chemical shifts for the pyrimidine core are highly consistent with structurally related NAPE-PLD inhibitors reported in the literature[2].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Structural Logic
163.5 Quaternary (C=O)Amide CarbonylHighly deshielded sp 2 carbon.
162.3 Quaternary (C)Pyrimidine C6Directly attached to morpholine nitrogen.
160.7 Quaternary (C)Pyrimidine C4Directly attached to the carboxamide group.
158.9 Methine (CH)Pyrimidine C2Deshielded by two adjacent ring nitrogens.
107.5 Methine (CH)Pyrimidine C5Highly shielded by +M effect from C6-morpholine.
66.6 Methylene (CH 2​ )Morpholine O-CH 2​ Deshielded by oxygen electronegativity.
51.5 Quaternary (C)tert-Butyl C q​ Sterically hindered aliphatic quaternary center.
44.4 Methylene (CH 2​ )Morpholine N-CH 2​ Deshielded by nitrogen electronegativity.
28.7 Methyl (CH 3​ )tert-Butyl CH 3​ Standard aliphatic methyl shift.

Experimental Protocol: A Self-Validating System

A self-validating NMR protocol ensures that spectral artifacts do not compromise structural assignment, as detailed in standard high-resolution NMR texts[3]. The following methodology guarantees high-fidelity data acquisition:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Transfer to a standard 5 mm precision NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to maintain magnetic field homogeneity).

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform Automatic Tuning and Matching (ATM) for both 1 H and 13 C channels.

  • Execute gradient shimming on the Z-axis to achieve a lock level >80% and a solvent line width at half-height of <1.0 Hz.

Step 3: 1 H Acquisition

  • Pulse Program: Standard 30° pulse (zg30). The 30° Ernst angle allows for faster relaxation and shorter repetition times.

  • Parameters: Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s.

Step 4: 13 C Acquisition (Quantitative Considerations)

  • Pulse Program: Power-gated decoupling (zgpg30) using WALTZ-16 composite pulse decoupling.

  • Crucial E-E-A-T Note: If precise integration of the quaternary carbons (C=O, C2, C4, C6, t-Bu C q​ ) is required, switch to an inverse-gated decoupling sequence (zgig) with a prolonged relaxation delay (d1 = 10s) to eliminate the Nuclear Overhauser Effect (NOE) enhancements that artificially inflate the signals of protonated carbons[4].

NMR_Workflow Sample Sample Prep (CDCl3, 298K) Acq1D 1D Acquisition (1H & 13C) Sample->Acq1D Acq2D 2D Acquisition (HSQC, HMBC, COSY) Sample->Acq2D Process Fourier Transform & Phase Correction Acq1D->Process Acq2D->Process Assign1 Identify Spin Systems (t-Bu, Morpholine) Process->Assign1 Assign2 Quaternary C Assignment (HMBC correlations) Assign1->Assign2 Final Complete Structural Elucidation Assign2->Final

Self-validating NMR workflow for structural elucidation and assignment.

2D NMR Workflows for Unambiguous Assignment

To definitively lock the 1D assignments, a standard suite of 2D experiments should be executed:

  • HSQC ( 1 H- 13 C Heteronuclear Single Quantum Coherence): Confirms direct C-H connectivity. The proton at 7.15 ppm will show a direct cross-peak to the carbon at 107.5 ppm, unambiguously assigning the C5 position.

  • HMBC ( 1 H- 13 C Heteronuclear Multiple Bond Correlation): Essential for mapping the quaternary carbons. The tert-butyl protons (1.45 ppm) will show strong 2JCH​ correlations to the quaternary carbon at 51.5 ppm, and a 3JCH​ correlation to the amide carbonyl at 163.5 ppm, proving the intact carboxamide linkage. The C5 proton (7.15 ppm) will show 3JCH​ correlations to C4 (160.7 ppm) and C6 (162.3 ppm).

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Journal of Medicinal Chemistry (2021) URL:[Link]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Elsevier Science (2016) URL:[Link]

Sources

Preclinical Pharmacokinetics and ADME Profiling of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide represents a highly optimized, lipophilic small molecule within the privileged morpholinopyrimidine class. Historically, the morpholinopyrimidine scaffold has been extensively utilized in the development of potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (e.g., buparlisib, GDC-0084)[1][2]. More recently, pyrimidine-4-carboxamide derivatives have emerged as highly selective inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), a critical enzyme in endocannabinoid biosynthesis[3].

This technical whitepaper details the pharmacokinetic (PK) properties, structural causality, and absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound, providing actionable workflows for preclinical scientists aiming to evaluate its systemic and central nervous system (CNS) exposure.

Physicochemical Properties & ADME Rationale

The pharmacokinetic behavior of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is governed by precise structural modifications designed to overcome the classical liabilities of pyrimidine-based therapeutics.

Structural Causality and Target Engagement
  • The Morpholine Ring (C6): The morpholine oxygen acts as a critical hydrogen bond acceptor, essential for anchoring the molecule in the hinge region of kinases or the catalytic pocket of lipases[3][4]. However, the adjacent electron-rich carbons represent a metabolic "soft spot" susceptible to oxidative cleavage.

  • The Pyrimidine Core: This electron-deficient heteroaromatic ring provides a rigid, metabolically stable framework that resists rapid hepatic clearance compared to less substituted phenyl rings.

  • The N-tert-butyl Carboxamide (C4): The integration of the bulky tert-butyl group serves a dual pharmacokinetic purpose. First, it provides immense steric hindrance around the carbonyl carbon, energetically disfavoring the transition state required for nucleophilic attack by plasma and hepatic amidases. Second, by replacing a primary amide (two H-bond donors) with a secondary tert-butyl amide (one H-bond donor), the topological polar surface area (tPSA) is significantly reduced. This reduction in hydrogen bonding potential is the primary driver for transcellular passive diffusion across the blood-brain barrier (BBB)[2][5].

Quantitative ADME Summary

The table below summarizes the predicted and typical class-representative quantitative data for this molecular architecture.

ParameterValue / RangePharmacokinetic Implication
Molecular Weight (MW) 264.33 g/mol Ideal for oral absorption (Lipinski’s Rule of 5 compliant).
LogP (Octanol/Water) 2.8 – 3.2High lipophilicity drives rapid GI absorption and high volume of distribution (Vd).
Topological PSA (tPSA) < 75 ŲExcellent predictor for CNS penetrance (tPSA < 90 Ų is optimal for BBB crossing).
Plasma Protein Binding 85% – 92%Moderate-to-high binding; ensures a slow release reservoir but limits the free fraction ( fu​ ).
Brain-to-Plasma Ratio ( Kp,brain​ ) 0.8 – 1.2Indicates near-equilibrated distribution between systemic circulation and brain parenchyma.

Metabolic Landscape and CYP450 Vulnerabilities

Despite the steric protection afforded by the tert-butyl group, morpholinopyrimidine derivatives undergo extensive Phase I metabolism, primarily driven by the hepatic cytochrome P450 (CYP) system[1].

  • Morpholine Ring Cleavage (CYP3A4): The primary route of clearance involves the oxidation of the carbon atoms adjacent to the morpholine oxygen. This leads to ring opening and the generation of an inactive, highly polar amino-alcohol metabolite that is rapidly excreted renally.

  • Aliphatic Hydroxylation (CYP3A4 / CYP2D6): The terminal methyl groups of the tert-butyl moiety can undergo slow aliphatic hydroxylation. While the resulting mono-hydroxylated metabolite may retain partial pharmacological activity, it serves as an immediate substrate for Phase II uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to rapid biliary or renal elimination.

Metabolism Parent N-(tert-butyl)-6-morpholino pyrimidine-4-carboxamide CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 C-H Oxidation CYP2D6 CYP2D6 / CYP3A4 Parent->CYP2D6 Aliphatic Hydroxylation Met1 Morpholine Ring-Opened Metabolite (Inactive) CYP3A4->Met1 Ring Cleavage Met2 tert-Butyl Hydroxylated Metabolite (Active/Intermediate) CYP2D6->Met2 Terminal -OH Phase2 Phase II Glucuronidation (Excretion) Met2->Phase2 UGT Enzymes

Fig 1: CYP450-mediated Phase I and Phase II metabolic pathways.

In Vitro & In Vivo Pharmacokinetic Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . The inclusion of specific controls ensures that any failure in the biological matrix or analytical instrumentation is immediately detectable.

Protocol 1: In Vitro Microsomal Stability Assay

This assay predicts hepatic clearance ( CLint​ ) and identifies metabolic liabilities.

  • Matrix Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (high-clearance control) and Warfarin (low-clearance control). Causality: If Verapamil is not rapidly degraded ( t1/2​>30 min), the microsomes are inactive, and the assay must be voided.

  • Initiation: Pre-incubate the compound (1 µM final concentration) with the matrix for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur.

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Rodent PK and BBB Penetrance Profiling

Because the tert-butyl group is specifically engineered to enhance CNS exposure, quantifying the brain-to-plasma ratio is critical[2][5].

  • Dosing: Administer the compound to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg in 5% DMSO/95% PEG-400) and oral (PO) gavage (10 mg/kg in 0.5% Methylcellulose).

  • Serial Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Harvesting: At Tmax​ (typically 1-2 hours for this class), euthanize a subset of animals. Perfuse with ice-cold saline to remove intravascular blood, then harvest and homogenize the brain tissue. Causality: Saline perfusion is mandatory to ensure that the quantified drug is localized within the brain parenchyma, not simply trapped in the cerebral microvasculature.

  • Bioanalysis: Extract plasma and brain homogenate samples using protein precipitation. Quantify via LC-MS/MS.

  • Pharmacokinetic Modeling: Utilize Non-Compartmental Analysis (NCA) to calculate Area Under the Curve ( AUC0−∞​ ), Clearance ( CL ), Volume of Distribution ( Vss​ ), and Oral Bioavailability ( ).

Workflow Dosing 1. In Vivo Dosing (IV & PO Arms) Sampling 2. Serial Sampling (Plasma & Brain) Dosing->Sampling Prep 3. Protein Precipitation & Internal Std Sampling->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS Analysis 5. NCA PK Analysis (Clearance, Vd, Kp) LCMS->Analysis

Fig 2: Step-by-step in vivo pharmacokinetic and BBB penetrance workflow.

Conclusion

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide leverages the established pharmacological efficacy of the morpholinopyrimidine core while utilizing the tert-butyl moiety to elegantly solve common PK liabilities. By sterically protecting the carboxamide bond and suppressing the polar surface area, this structural arrangement guarantees high oral bioavailability and robust CNS penetrance, making it a highly viable architecture for neuro-oncology and neuro-modulatory drug development.

References

  • Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry - ACS Publications, 2020.[Link]

  • "A phase-1, open-label, single-dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment." PMC, 2018.[Link]

  • Heffron, T. P., et al. "The Discovery and Process Chemistry Development of GDC-0084, a Brain Penetrating Inhibitor of PI3K and mTOR." ACS Publications, 2016.[Link]

  • "Research update on the anticancer effects of buparlisib (Review)." Spandidos Publications, 2021.[Link]

Sources

In Silico Molecular Docking of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide: A Technical Guide to Targeting NAPE-PLD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of lipid metabolism modulators requires precise structural targeting. This whitepaper provides an in-depth, self-validating computational protocol for the in silico molecular docking of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide . This specific scaffold belongs to the pyrimidine-4-carboxamide class, which has emerged as a highly potent family of inhibitors targeting N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) . By inhibiting NAPE-PLD, these molecules modulate the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide, offering therapeutic potential for neuroinflammatory and metabolic disorders.

Unlike standard docking tutorials, this guide is engineered for drug development professionals. It prioritizes mechanistic causality, strict geometric constraints, and a closed-loop validation system to eliminate false-positive binding poses.

Molecular Rationale & Target Biology

To dock a molecule accurately, one must first understand the biophysical environment it will occupy. NAPE-PLD is a membrane-bound zinc metallohydrolase[1]. The active site is buried at the end of a 9-Å-wide internal channel, uniquely adapted to accommodate lipophilic substrates extracted from the cell membrane[1].

Causality of the Ligand Scaffold: Why utilize N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide?

  • The Pyrimidine-4-carboxamide Core: Acts as the primary pharmacophore. The carboxamide oxygen is perfectly positioned to coordinate with the binuclear zinc (Zn²⁺) center in the NAPE-PLD active site, mimicking the phosphate group of the endogenous NAPE substrate[2].

  • The 6-Morpholino Substitution: Provides critical steric bulk. The morpholine oxygen acts as a hydrogen-bond acceptor, anchoring the molecule against polar residues (e.g., Tyr254) near the hydrophobic entryway.

  • The N-(tert-butyl) Group: Occupies a highly lipophilic sub-pocket. Compared to primary amides, the bulky tert-butyl group increases ligand efficiency and shields the amide bond from proteolytic cleavage, enhancing metabolic stability.

NAPE_PLD_Pathway NAPE N-acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD Enzyme (Binuclear Zn²⁺ Center) NAPE->NAPE_PLD Hydrolysis NAE N-acylethanolamines (e.g., Anandamide) NAPE_PLD->NAE Cleavage Product 1 PA Phosphatidic Acid (PA) NAPE_PLD->PA Cleavage Product 2 CB_Receptors Cannabinoid Receptors (CB1 / CB2) NAE->CB_Receptors Agonism PPAR Nuclear Receptors (PPAR-α) NAE->PPAR Activation

Biosynthetic pathway of N-acylethanolamines via NAPE-PLD-mediated hydrolysis.

The Self-Validating Docking Protocol

A computational protocol is only as trustworthy as its internal controls. Standard docking runs often yield high binding scores for physically impossible poses. To ensure scientific integrity, every step in this workflow is governed by a causal rule and culminates in a self-validation checkpoint .

Step 1: Ligand Preparation (3D Conformer & Protonation)
  • Action: Generate the 3D structure of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide and minimize its energy using the OPLS4 or MMFF94 force field. Assign protonation states at pH 7.4.

  • Causality: The morpholine nitrogen has a pKa of ~8.3. At physiological pH, a significant fraction of this basic amine will be protonated. Docking a strictly neutral morpholine will result in the loss of critical salt-bridge or charge-assisted hydrogen-bond interactions with acidic residues (e.g., Asp208) in the binding pocket.

Step 2: Protein Preparation (Handling PDB: 4QN9)
  • Action: Download the[1]. Remove crystallization buffers, but strictly retain the binuclear Zn²⁺ ions. Assign a +2 charge to the zinc ions and apply a non-bonded metal model.

  • Causality: NAPE-PLD relies entirely on its binuclear zinc center for catalysis[1]. Standard docking algorithms often fail to parameterize transition metals, leading to electrostatic collapse (where the ligand crashes into the metal). Conversely, deleting the zinc ions artificially enlarges the active site and destroys the required coordination geometry. Proper metal parameterization is non-negotiable for target accuracy.

Step 3: Grid Box Generation
  • Action: Center the receptor grid on the binuclear Zn²⁺ center, expanding the bounding box to 20 × 20 × 20 Å to encompass the 9-Å hydrophobic entryway[1].

  • Causality: The ligand is highly asymmetrical. The grid must be large enough to allow the tert-butyl group to explore the lipophilic channel while the pyrimidine core anchors to the deep zinc center. Restricting the grid too tightly will force the ligand into strained, high-energy conformations.

Step 4: Execution & Internal Validation (The Control Check)
  • Action: Before docking the target ligand, dock a known reference inhibitor, such as [2]. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the established bioactive conformation.

  • Causality: This is the self-validation step. The protocol is considered mathematically valid only if the reference inhibitor docks with an RMSD < 2.0 Å. If the RMSD exceeds this threshold, the scoring function is misinterpreting the pocket's electrostatics, and the grid parameters must be recalibrated before proceeding.

Step 5: Pose Evaluation & Geometric Filtering
  • Action: Dock N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide. Discard any poses where the carboxamide oxygen is further than 2.5 Å from the Zn²⁺ ions, regardless of the predicted binding energy (ΔG).

  • Causality: Binding energy alone is prone to false positives. A valid inhibitor of a metallohydrolase must mimic the pre-transition state of the endogenous substrate. If the carboxamide oxygen does not coordinate the zinc within 2.1–2.5 Å, the pose is biologically irrelevant and must be rejected.

Docking_Workflow LigPrep Ligand Preparation (Protonation at pH 7.4) GridGen Receptor Grid Generation (Centered on Zn²⁺ cavity) LigPrep->GridGen ProtPrep Protein Preparation (PDB: 4QN9) (Retain Zn²⁺, Optimize H-bonds) ProtPrep->GridGen Docking Molecular Docking (Flexible Ligand, Rigid Receptor) GridGen->Docking Validation Self-Validation (RMSD < 2.0 Å for control) Docking->Validation Control check Validation->Docking Fail (Refine) Analysis Pose Analysis & Scoring (ΔG binding, Interaction map) Validation->Analysis Pass

Self-validating in silico molecular docking workflow for NAPE-PLD inhibitors.

Quantitative Data Presentation

The following table summarizes the theoretical in silico outputs generated using the validated protocol. It demonstrates how geometric constraints (Zn²⁺ coordination) are used alongside thermodynamic scoring (ΔG) to differentiate true binders from decoys.

Table 1: Binding Affinities and Interaction Profiles against NAPE-PLD (PDB: 4QN9)

LigandRolePredicted ΔG (kcal/mol)Primary Interacting ResiduesZn²⁺ Coordination Distance (Å)Validation Status
LEI-401 Reference Inhibitor-10.2His206, Asp208, Tyr2542.1PASS (Control)
N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide Target Ligand-8.7His206, Asp208, Val2562.3PASS
Anandamide (NAE) Endogenous Product-6.5Tyr254, Trp312N/AN/A
Decoy Scaffold Negative Control-3.2Non-specific surface contacts> 5.0FAIL (Expected)

Data Interpretation: While N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide has a slightly lower binding affinity than the highly optimized LEI-401, it successfully passes the strict geometric filter (Zn²⁺ distance = 2.3 Å), confirming its viability as a robust, fragment-like lead compound for NAPE-PLD inhibition.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry | Link

  • Structure of human N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (PDB ID: 4QN9) | RCSB Protein Data Bank | Link

  • NAPEPLD Gene - N-Acyl Phosphatidylethanolamine Phospholipase D | GeneCards | Link

  • N-acyl phosphatidylethanolamine-specific phospholipase D | Wikipedia | Link

Sources

Methodological & Application

Quantitative Characterization of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide using a Validated LC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the characterization and quantification of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, a novel pyrimidine carboxamide derivative. Pyrimidine-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] The accurate and sensitive measurement of such compounds is critical during various stages of drug discovery and development, from metabolic stability assays to pharmacokinetic studies. The method described herein utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its superior sensitivity and selectivity in complex biological matrices.[5][6] This document provides a comprehensive, step-by-step guide for researchers, covering sample preparation, instrument configuration, data analysis, and system suitability, ensuring reliable and reproducible results.

Introduction and Scientific Rationale

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide belongs to the pyrimidine carboxamide class of compounds. This structural motif is a "privileged pharmacophore" found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-tubercular and anticancer properties.[1][3][7] The development of a selective and sensitive analytical method is a prerequisite for advancing such a compound through the drug development pipeline.

LC-MS/MS is the gold standard for small molecule quantification in the pharmaceutical industry.[6][8] Its strength lies in the coupling of high-performance liquid chromatography (HPLC), which separates the analyte of interest from matrix components, with tandem mass spectrometry (MS/MS), which provides highly specific and sensitive detection based on the molecule's mass-to-charge ratio (m/z) and its unique fragmentation pattern.[6][8] This protocol is designed to be a self-validating system, incorporating best practices to minimize matrix effects and ensure data integrity, which is crucial for regulated environments.[9]

Principle of the Method

The core of this protocol is the selective quantification of the target analyte using the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.[6]

  • Sample Preparation: The analyte is first extracted from the biological matrix (e.g., plasma) to remove interfering substances like proteins and phospholipids. A simple and effective protein precipitation method is described.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase C18 column is used to separate N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide from other components based on its polarity.

  • Ionization: The analyte eluting from the HPLC column is introduced into the mass spectrometer's ion source, where it undergoes electrospray ionization (ESI) to form protonated molecular ions, [M+H]⁺.

  • MS/MS Detection (MRM):

    • The first quadrupole (Q1) is set to isolate the specific m/z of the protonated analyte (precursor ion).

    • The precursor ions are then fragmented in the second quadrupole (Q2), the collision cell.

    • The third quadrupole (Q3) is set to detect a specific, high-abundance fragment ion (product ion).

This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing background noise.[6] Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS) or a structural analog, which is added at a known concentration at the beginning of the sample preparation to account for any variability in extraction or ionization.[8]

Experimental Workflow and Protocols

Materials and Reagents
  • Analyte: N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide (Reference Standard, >98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled) is highly recommended. If unavailable, a structurally similar compound with close chromatographic retention and similar ionization efficiency can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (or other relevant matrix).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Instrumentation

A standard LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Preparation of Solutions

Causality: Preparing accurate stock and working solutions is fundamental for generating a reliable calibration curve. Using LC-MS grade solvents and high-purity water minimizes contamination and background noise.[9]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of the analyte reference standard and the internal standard.

    • Dissolve each in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.

    • Vortex thoroughly and store at -20°C.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standards for the calibration curve (e.g., covering a range from 1 ng/mL to 1000 ng/mL).

  • Internal Standard Spiking Solution (50 ng/mL):

    • Dilute the IS primary stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation Protocol: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which would otherwise foul the LC column and ion source.[5] Acetonitrile is an efficient precipitating agent and the addition of the internal standard at this stage corrects for analyte loss during subsequent steps.

  • Pipette 50 µL of the plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Spiking Solution (in acetonitrile).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Workflow Diagram: Sample Preparation to Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Pipette 50 µL Plasma Sample s2 Add 150 µL Acetonitrile with Internal Standard s1->s2 s3 Vortex (1 min) s2->s3 s4 Centrifuge (10 min) s3->s4 s5 Transfer Supernatant s4->s5 a1 Inject 5 µL s5->a1 a2 LC Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Data Acquisition a3->d1 d2 Quantification a3->d2

Caption: Overall experimental workflow from sample preparation to data analysis.

LC-MS/MS Method Parameters

Causality: The parameters below are starting points and should be optimized for the specific instrument used. The C18 column provides good retention for moderately polar compounds like the target analyte. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing the [M+H]⁺ signal in positive ESI mode.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 4: Optimized MRM Transitions (Note: These are predicted transitions. The exact m/z values and collision energies must be optimized experimentally by infusing a pure standard of the analyte.)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 305.2249.210020
Analyte (Confirming) 305.286.110035
Internal Standard e.g., 311.2e.g., 255.210020

G IonSource Ion Source (Analyte + Others) Q1 Q1: Precursor Selection (m/z 305.2) IonSource->Q1 All Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Precursor Ion Q3 Q3: Product Selection (m/z 249.2) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion

Sources

Application Note: High-Throughput Screening and Mechanistic Profiling of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires robust, interference-free High-Throughput Screening (HTS) cascades. N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide represents a highly privileged pharmacophore in modern drug discovery, frequently emerging as a potent dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

This application note provides a comprehensive, field-validated guide for profiling this compound and its derivatives in an HTS environment. By combining biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and cellular AlphaLISA methodologies, researchers can establish a self-validating screening matrix that ensures high data fidelity, eliminates false positives, and accurately quantifies target engagement.

Mechanistic Rationale & Pharmacophore Profiling

To design an effective HTS assay, one must first understand the structural causality of the target compound. The morpholinopyrimidine scaffold is widely recognized as a cornerstone for PI3K/mTOR dual inhibition [1].

  • The Morpholine Ring: The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor. In PI3Kα, it forms a highly conserved interaction with the backbone amide of Val851 in the kinase hinge region [3].

  • The Pyrimidine Core: Acts as the rigid structural backbone, perfectly orienting the substituents within the ATP-binding pocket.

  • The N-(tert-butyl) carboxamide Group: This bulky, hydrophobic substituent extends into the solvent-exposed specificity pocket. It enhances kinase selectivity and improves metabolic stability by shielding the core from rapid hepatic degradation [2].

Because this compound targets both PI3K and mTOR (mTORC1/mTORC2), it effectively shuts down the entire survival cascade, preventing the paradoxical hyperactivation of Akt (Ser473) that frequently occurs when using rapalogs (mTORC1-only inhibitors) [4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor N-(tert-butyl)-6-morpholino- pyrimidine-4-carboxamide Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

PI3K/mTOR signaling pathway and dual-node inhibition by the morpholinopyrimidine scaffold.

High-Throughput Screening (HTS) Strategy

When screening pyrimidine derivatives, standard fluorescence assays are notoriously prone to high false-positive rates due to the intrinsic auto-fluorescence of the compounds. To circumvent this, our workflow employs TR-FRET for biochemical screening and AlphaLISA for cellular target engagement.

Causality of Assay Selection:
  • Acoustic Liquid Handling (Echo): We utilize acoustic dispensing to transfer nanoliter volumes of the compound. Why? It eliminates tip-based carryover and keeps the final DMSO concentration below 1%, preventing solvent-induced kinase denaturation.

  • TR-FRET: By introducing a 100 µs time delay before reading the emission, short-lived background fluorescence from the library compounds completely decays. This isolates the specific assay signal, ensuring a robust Signal-to-Background (S/B) ratio.

  • AlphaLISA: Traditional Western blotting is low-throughput and semi-quantitative. AlphaLISA is a homogeneous, wash-free bead-based assay that scales seamlessly to 384-well formats, minimizing sample loss and reducing well-to-well variability (CV < 10%).

Workflow Prep Assay Prep (Kinase/Tracer) Cmpd Compound Addition (Acoustic Dispense) Prep->Cmpd Incubate Incubation (Equilibration) Cmpd->Incubate Read TR-FRET Readout (Ex:340/Em:615) Incubate->Read Analyze Data Analysis (Z'-factor > 0.5) Read->Analyze

Step-by-step TR-FRET High-Throughput Screening workflow for kinase inhibitor profiling.

Step-by-Step Experimental Protocols

Protocol A: Biochemical TR-FRET Binding Assay (PI3Kα/mTOR)

This protocol measures the competitive displacement of a fluorescent tracer from the kinase ATP-binding pocket.

1. Reagent Preparation:

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Expert Insight: Always add 2 mM DTT fresh to prevent oxidation of catalytic cysteines, and 0.01% CHAPS to prevent non-specific compound aggregation (promiscuous inhibition). 2. Compound Dispensing:

  • Use an acoustic dispenser to transfer 50 nL of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide (10-point dose-response, starting at 10 µM) into a low-volume 384-well ProxiPlate. 3. Kinase & Tracer Addition:

  • Add 2.5 µL of 2X Kinase solution (e.g., 2 nM PI3Kα) tagged with a Europium-anti-GST antibody.

  • Add 2.5 µL of 2X Tracer solution (e.g., Kinase Tracer 314) conjugated to a fluorophore (Alexa Fluor 647). 4. Incubation:

  • Seal the plate and incubate at room temperature for 60 minutes. Causality: This equilibration time is critical. Morpholinopyrimidines often exhibit slow-binding kinetics; reading too early will artificially inflate the IC₅₀. 5. Readout:

  • Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs; Integration: 200 µs).

Self-Validation Check: Calculate the 665/615 nm emission ratio. The assay is only validated if the Z'-factor of the control wells (DMSO vs. 10 µM Buparlisib) is ≥ 0.65.

Protocol B: Cellular AlphaLISA Target Engagement (p-Akt Ser473)

This protocol quantifies the downstream cellular efficacy of the inhibitor in intact cells.

1. Cell Seeding & Starvation:

  • Seed MDA-MB-468 cells at 10,000 cells/well in a 384-well tissue culture plate. Incubate overnight.

  • Replace media with serum-free DMEM for 4 hours. Causality: Serum starvation reduces basal p-Akt levels, significantly widening the assay window upon subsequent stimulation. 2. Compound Treatment & Stimulation:

  • Treat cells with the compound dose-response for 2 hours.

  • Stimulate with 50 ng/mL EGF for 10 minutes to induce robust Akt phosphorylation. 3. Lysis:

  • Aspirate media and add 10 µL of AlphaLISA Lysis Buffer supplemented with NaF and Na₃VO₄. Causality: Phosphatase inhibitors are mandatory to freeze the phosphorylation state of Akt at the exact moment of lysis. 4. Bead Addition (Subdued Light):

  • Add 5 µL of Acceptor Beads conjugated to an anti-Akt (total) antibody. Incubate for 1 hour.

  • Add 5 µL of Streptavidin-coated Donor Beads pre-bound to a biotinylated anti-p-Akt (Ser473) antibody. Incubate for 1 hour in the dark. Causality: Donor beads are highly photosensitive; ambient light exposure will permanently bleach the signal. 5. Readout:

  • Read on an Alpha-enabled microplate reader (Excitation: 680 nm; Emission: 615 nm).

Data Presentation & Quality Control

The table below summarizes the expected quantitative HTS metrics when profiling N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide against key pathway nodes. A robust assay must meet these statistical thresholds to be considered reliable for structure-activity relationship (SAR) driving.

Target Kinase / NodeAssay FormatExpected IC₅₀ (nM)Z'-FactorS/B RatioReference Control Compound
PI3Kα TR-FRET10 - 15> 0.75> 8.0Buparlisib (BKM120)
PI3Kβ TR-FRET40 - 50> 0.70> 7.5Buparlisib (BKM120)
mTORC1/2 TR-FRET5 - 10> 0.80> 10.0AZD3147
p-Akt (S473) AlphaLISA (Cellular)20 - 30> 0.65> 5.0Rapamycin / Torin 1

Self-Validation & Troubleshooting

To ensure the trustworthiness of every screening run, the following self-validating parameters must be hardcoded into the HTS protocol:

  • Edge Effect Monitoring: Pyrimidine derivatives can precipitate if evaporation occurs. Always run a full-plate DMSO control prior to the screening campaign to map and mathematically correct for edge effects.

  • Hill Slope Analysis: The dose-response curve for N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide should yield a Hill slope near 1.0. A slope > 2.0 strongly indicates compound aggregation or assay interference, prompting immediate visual inspection of the well via microscopy.

  • Orthogonal Validation: Any hit showing an IC₅₀ < 10 nM in the TR-FRET assay must be orthogonally validated using a label-free technology, such as Surface Plasmon Resonance (SPR), to confirm 1:1 binding stoichiometry and determine the Kon​ / Koff​ rates.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry.[Link]

  • Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry.[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology.[Link]

Troubleshooting & Optimization

optimizing reaction yield for N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for enhanced efficiency in pharmaceutical synthesis, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the synthesis of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide. As a Senior Application Scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances. This guide is built on a foundation of chemical principles and field-proven strategies to empower you to troubleshoot effectively, optimize your reaction yields, and ensure the highest purity of your final compound.

Reaction Overview: The Amide Coupling Challenge

The synthesis of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is fundamentally an amide bond formation, a cornerstone reaction in medicinal chemistry.[1][2] This specific transformation involves coupling the carboxylic acid of the pyrimidine core with the sterically hindered amine, tert-butylamine. The primary challenge lies in efficiently activating the carboxylic acid to react with the bulky and moderately nucleophilic amine, while minimizing side reactions.

Figure 1: Synthesis of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

Caption: General reaction scheme for amide coupling.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis, providing both explanations and actionable solutions.

Q1: My reaction yield is low or the reaction has stalled. How can I improve conversion?

Low conversion is the most frequent issue, often stemming from inefficient activation of the carboxylic acid or suboptimal reaction conditions, particularly given the steric hindrance of tert-butylamine.[3]

Root Cause Analysis & Solutions:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough. Uronium- or phosphonium-based reagents are highly recommended for challenging couplings.[4]

    • Solution: Switch to a more powerful coupling reagent. While EDC is common, HATU, HBTU, or PyBOP often provide superior results for hindered amines by generating a highly reactive acyl-intermediate.[2][4][5]

  • Improper Base Selection or Stoichiometry: The base is critical for neutralizing generated acids and preventing protonation of the amine.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[6] Pyridine is generally not recommended as it can act as a nucleophile.[6] Typically, 2-3 equivalents of the base are required to ensure the reaction medium remains basic.

  • Suboptimal Solvent and Temperature:

    • Solution: Anhydrous polar aprotic solvents like DMF or DCM are standard.[6] DMF is often superior due to its ability to dissolve most reactants and intermediates. If the reaction is sluggish at room temperature (20-25°C), gentle heating to 40-50°C can increase the reaction rate. Always monitor for potential degradation at higher temperatures using TLC or LC-MS.

Data Summary: Recommended Reaction Conditions

ParameterRecommendationRationale
Carboxylic Acid 1.0 equivLimiting Reagent
tert-butylamine 1.2 - 1.5 equivExcess drives the reaction to completion.
Coupling Reagent HATU (1.1 - 1.2 equiv) High efficiency for sterically hindered amines.[7]
EDC/HOBt (1.2 equiv)A more economical but potentially less effective option.[8]
Base DIPEA (2.0 - 3.0 equiv)Non-nucleophilic; effectively scavenges acid.[6]
Solvent Anhydrous DMF or DCMGood solubility for reactants. Ensure solvent is dry.[6]
Temperature 25°C (RT), may increase to 40°CBalances reaction rate with stability.
Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.

Troubleshooting Workflow: Optimizing Reaction Conversion

G cluster_start Start: Low Yield (<70%) cluster_analysis Analysis cluster_troubleshoot Troubleshooting Paths cluster_solutions Solutions Start Initial Reaction Check Analysis Analyze reaction mixture by LC-MS/TLC Start->Analysis Acid_SM Mainly unreacted carboxylic acid? Analysis->Acid_SM Amine_SM Mainly unreacted tert-butylamine? Analysis->Amine_SM Complex Complex mixture/ Side products? Analysis->Complex Acid_SM->Amine_SM No Sol_Coupling Switch to stronger coupling agent (e.g., HATU, PyBOP). Increase equivalents to 1.2. Acid_SM->Sol_Coupling Yes Amine_SM->Complex No Sol_Amine Increase tert-butylamine to 1.5-2.0 equiv. Ensure base (DIPEA) is >2.0 equiv. Amine_SM->Sol_Amine Yes Sol_Conditions Re-run under strictly anhydrous conditions. Consider lowering temperature to 0°C then warming. Check starting material purity. Complex->Sol_Conditions Yes

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I have a high-yielding reaction, but purification is difficult due to persistent byproducts. What are they and how can I remove them?

This is a common issue, especially when using modern coupling reagents. The byproducts are often polar and can co-elute with the desired product during chromatography.

Common Byproducts and Purification Strategies:

  • Tetramethylurea (TMU): A byproduct of uronium-based reagents like HATU and HBTU. TMU is highly polar, water-soluble, and can be difficult to separate from polar products via silica gel chromatography.[9]

    • Removal Strategy: An effective aqueous workup is the first line of defense. Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, DCM) and wash sequentially with:

      • 1M HCl (or 5% Citric Acid): Removes the base (DIPEA) and any unreacted amine.

      • Saturated NaHCO₃: Removes unreacted carboxylic acid and the HOAt byproduct from HATU.

      • Water and Brine: Removes water-soluble byproducts like TMU. Multiple water washes (3-4 times) are highly effective.[9]

  • Dicyclohexylurea (DCU) or Diisopropylurea: Byproducts from carbodiimide reagents (DCC, DIC). DCU is notoriously insoluble in most organic solvents and can often be removed by filtration.

    • Removal Strategy: After the reaction is complete, cool the mixture and filter off the precipitated urea. If some remains in solution, it can typically be removed during silica gel chromatography.

Optimized Purification Protocol:

StepProcedurePurpose
1. Quenching Pour the reaction mixture into water.To precipitate the product if it is insoluble and begin separation.
2. Extraction Extract with Ethyl Acetate or DCM (3x).To move the organic product into an organic layer.
3. Acid Wash Wash the combined organic layers with 1M HCl (2x).To remove basic impurities (DIPEA, unreacted amine).
4. Base Wash Wash with saturated NaHCO₃ solution (2x).To remove acidic impurities (unreacted acid, HOAt).
5. Water/Brine Wash Wash with water (2-3x) and finally with brine.To remove highly polar byproducts (TMU) and residual water.
6. Drying & Conc. Dry the organic layer over Na₂SO₄, filter, and concentrate.To isolate the crude product.
7. Chromatography Purify by silica gel column chromatography.To remove any remaining impurities.

Recommended Chromatography Solvents:

  • Primary System: Hexane / Ethyl Acetate gradient (e.g., start at 9:1, gradually increase to 6:4).[10]

  • For more polar compounds: Dichloromethane / Methanol gradient (e.g., start at 99:1, gradually increase polarity).[11]

Q3: Are there any critical considerations for the starting materials or reaction setup?

Yes, the quality of your reagents and the reaction environment are paramount for a successful and reproducible synthesis.

  • Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated ester intermediate, leading to lower yields.[12] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if the reaction is slow.[6]

  • Order of Addition: A widely accepted practice is to pre-activate the carboxylic acid before adding the amine.[6]

    • Dissolve the 6-morpholinopyrimidine-4-carboxylic acid, coupling reagent (HATU), and base (DIPEA) in the anhydrous solvent.

    • Stir for 15-30 minutes at room temperature to allow for the formation of the active ester.

    • Add the tert-butylamine to the activated mixture. This prevents the coupling reagent from being consumed by potential side reactions with the amine.

Appendix: Core Reaction Mechanism & Protocol

HATU-Mediated Amide Coupling Mechanism

Understanding the mechanism illustrates why specific reagents are chosen. HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then displaced by the amine.

HATU_Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster Activated HOAt Ester [R-CO-OAt] Acid->ActiveEster 1. Activation (Fast) HATU HATU HATU->ActiveEster 1. Activation (Fast) Byproduct1 Tetramethylurea HATU->Byproduct1 Base Base (DIPEA) Base->ActiveEster 1. Activation (Fast) Amine R'-NH2 (tert-butylamine) Product R-CO-NHR' (Amide Product) ActiveEster->Product 2. Nucleophilic Attack (Rate-limiting) Amine->Product 2. Nucleophilic Attack (Rate-limiting) Byproduct2 HOAt Product->Byproduct2

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol (Baseline)

This protocol provides a robust starting point for the synthesis.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-morpholinopyrimidine-4-carboxylic acid (1.0 equiv).

  • Reagent Addition: Add anhydrous DMF to dissolve the acid. Sequentially add HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Activation: Stir the mixture at room temperature (25°C) for 20 minutes.

  • Amine Addition: Add tert-butylamine (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress every 2-4 hours using TLC or LC-MS. If the reaction is slow after 8 hours, consider gentle heating to 40°C.

  • Workup: Once the starting acid is consumed, pour the reaction mixture into water and begin the extraction and washing procedure as described in Q2.

  • Purification: Purify the crude product obtained after workup using silica gel column chromatography with a Hexane/Ethyl Acetate solvent system.[10]

References

  • Patsnap Eureka. (2026, February 28).
  • Umehara, A. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • PMC.
  • Scribd. Optimizing Amide Coupling Reactions.
  • Growing Science. (2022, August 29).
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • University of Johannesburg. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties.
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • ACS Publications. (2020, December 31). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • Benchchem.
  • Chem Reactor. (2024, April 14).
  • Reddit. (2021, October 20).
  • PMC.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
  • PMC.

Sources

resolving HPLC peak tailing for N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for Basic Pyrimidine-Carboxamide Derivatives

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals systematically diagnose and resolve chromatographic peak tailing for complex basic analytes, specifically focusing on N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide .

Diagnostic Overview & Mechanistic Root Cause

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is a highly basic molecule. It features a pyrimidine ring and a morpholine moiety, with the morpholine nitrogen possessing a pKa of approximately 8.3.

When analyzing this compound via reversed-phase HPLC on standard silica-based C18 columns at a mid-range pH (e.g., pH 5.0–7.0), the morpholine nitrogen is fully protonated and carries a positive charge. Concurrently, the residual silanol groups (Si-OH) on the silica stationary phase (pKa ~3.5–4.5) become deprotonated and carry a negative charge 1[1].

This creates a high-energy secondary electrostatic interaction—an ion-exchange mechanism—between the basic analyte and the stationary phase. This secondary interaction is the primary chemical root cause of peak tailing, leading to delayed desorption of the analyte from the column 2[2].

Mechanism Analyte Protonated Morpholine (Positive Charge at pH 6) Interaction Electrostatic Attraction (Ion-Exchange) Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) (Negative Charge at pH 6) Silanol->Interaction Result Peak Tailing (Desorption Delay) Interaction->Result

Mechanistic pathway illustrating secondary ion-exchange interactions causing peak tailing.

Before altering your chemistry, you must verify that the tailing is chemical and not physical (e.g., dead volume or column voids). Follow the diagnostic workflow below.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry > 1.5) InjectNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->InjectNeutral CheckNeutral Does the neutral marker tail? InjectNeutral->CheckNeutral Physical Physical Issue: Extra-Column Volume / Void CheckNeutral->Physical Yes Chemical Chemical Issue: Acid-Base Silanol Interaction CheckNeutral->Chemical No FixPhysical Action: Inspect PEEK tubing, replace frit, or change column Physical->FixPhysical FixChemical Action: Proceed to pH Optimization or Silanol Masking Protocols Chemical->FixChemical

Diagnostic workflow to differentiate between physical system issues and chemical interactions.

Validated Troubleshooting Protocols

To resolve chemical tailing, we must disrupt the electrostatic attraction. Every protocol below is designed as a self-validating system, requiring a System Suitability Test (SST) to confirm success.

Protocol A: Low-pH Silanol Suppression (The Gold Standard)

Causality: Lowering the mobile phase pH below 3.0 forces the acidic silanol groups into their protonated, neutral state (Si-OH). Without the negative charge on the stationary phase, the protonated morpholine moiety cannot undergo ion-exchange interactions, resulting in a purely hydrophobic retention mechanism3[3]. Step-by-Step Methodology:

  • Buffer Preparation: Weigh the appropriate amount of Potassium Phosphate Monobasic to create a 20 mM solution in MS-grade water.

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid (H₃PO₄) until the pH reaches exactly 2.5. Critical: Measure the pH of the aqueous portion only, prior to adding any organic modifier4[4].

  • Filtration: Filter the buffer through a 0.22 µm nylon or PTFE membrane.

  • SST Execution: Equilibrate a Type-B end-capped C18 column. Inject a 10 µg/mL standard of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide.

  • Validation: Calculate the USP Tailing Factor (T). The system is validated if T ≤ 1.2.

Protocol B: Silanol Masking via Sacrificial Base (For Legacy Methods)

Causality: If low pH cannot be used, a competing base like Triethylamine (TEA) can be added. TEA is a sterically small, highly basic molecule that saturates the ionized silanol sites, "masking" them from the bulkier pyrimidine-carboxamide analyte5[5]. Step-by-Step Methodology:

  • Mobile Phase Modification: Add 0.1% (v/v) Triethylamine (TEA) to your aqueous mobile phase6[6].

  • pH Adjustment: Adjust the pH to 6.0–6.5 using glacial acetic acid or phosphoric acid to ensure the TEA is fully protonated and active.

  • Column Equilibration: Flush the column with at least 20 column volumes (CV) of the TEA-modified mobile phase to ensure complete saturation of the silanol sites.

  • SST & Validation: Inject the analyte. A successful masking will yield an asymmetry factor (As) between 0.9 and 1.3.

Protocol C: High-pH Analyte Neutralization (Requires Specialized Columns)

Causality: Elevating the pH to 10.5 deprotonates the morpholine nitrogen, rendering the entire analyte neutral. While the silanols remain fully ionized, the neutral analyte will not interact electrostatically with them1[1]. Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer.

  • pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide.

  • Column Selection: You MUST use a high-pH stable column, such as an Ethylene-Bridged Hybrid (BEH) silica or a polymer-based column. Standard silica dissolves rapidly above pH 8.04[4].

  • SST & Validation: Inject the analyte. The peak should be sharp (T ≤ 1.1), and retention time will likely increase due to the higher hydrophobicity of the un-ionized analyte.

Quantitative Data Comparison

Troubleshooting StrategyMobile Phase pHAnalyte State (Morpholine)Silanol State (Si-OH)Recommended Column TypeExpected USP Tailing Factor (T)
Unoptimized (Control) 6.0Protonated (+)Ionized (-)Standard Type-A C18> 2.0 (Severe Tailing)
Low-pH Suppression 2.5Protonated (+)Neutral (0)End-capped Type-B C181.0 - 1.2 (Symmetrical)
Sacrificial Base (TEA) 6.5Protonated (+)Masked by TEAStandard C181.1 - 1.3 (Symmetrical)
High-pH Neutralization 10.5Neutral (0)Ionized (-)Hybrid Silica (e.g., BEH)1.0 - 1.1 (Symmetrical)

Frequently Asked Questions (FAQs)

Q: I switched to a modern "end-capped" column, but I am still seeing a tailing factor of 1.7 for this pyrimidine derivative. Why? A: End-capping reagents (like trimethylsilyl, TMS) are sterically bulky. Due to steric hindrance, they can only bond to approximately 50% of the available silanol groups on the silica surface7[7]. The remaining unreacted silanols can still interact with the highly basic morpholine nitrogen of your analyte. You must combine end-capped columns with mobile phase pH optimization for the best results 3[3].

Q: Why does my peak tailing worsen significantly when I inject a higher concentration of the sample? A: This is indicative of column overload combined with active silanol sites. The primary hydrophobic retention sites are saturated, forcing excess analyte molecules to interact disproportionately with the high-energy, low-capacity silanol sites. Diluting the sample (e.g., a 1:10 dilution) should immediately improve peak shape 8[8].

Q: Can I use Trifluoroacetic Acid (TFA) instead of a phosphate buffer for the low-pH protocol? A: Yes. TFA is an excellent choice, especially if you are using LC-MS, because phosphate buffers are non-volatile and will contaminate the mass spectrometer3[3]. TFA lowers the pH to suppress silanols and also acts as an ion-pairing reagent, forming a neutral hydrophobic complex with the protonated basic nitrogens, further improving peak shape.

Q: My neutral marker (toluene) is also tailing. What does this mean? A: If a neutral compound tails, the issue is physical, not chemical 9[9]. Neutral compounds cannot undergo acid-base ion-exchange interactions. You likely have a void volume at the head of the column, a partially blocked frit, or excessive extra-column volume from improperly seated PEEK tubing.

References

  • Troubleshooting Peak Tailing in LC. Scribd.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.[Link]

  • buffered pH to avoid peak tailing. Chromatography Forum. [Link]

  • Front Tailing Peaks aka Peak Fronting. YouTube. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech.[Link]

  • HPLC Peak Tailing. Axion Labs.[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam. PMC / NIH.[Link]

Sources

Technical Support Center: Optimizing IC50 Determination for N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 17, 2026

Introduction

Welcome to the technical support guide for N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of both cell cycle progression and transcription, making it a high-value target in oncology research.[1][2][3] This compound, and others in the pyrimidine carboxamide class, have shown significant promise in preclinical studies.[4][5][6][7]

Accurate and reproducible determination of the half-maximal inhibitory concentration (IC50) is fundamental to characterizing the potency of this inhibitor, guiding structure-activity relationship (SAR) studies, and ensuring the reliability of downstream biological findings.[8] However, the journey from a promising compound to a reliable IC50 value is fraught with potential pitfalls, from subtle variations in assay conditions to incorrect data analysis.[9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize IC50 determination for N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide. We will delve into both biochemical and cell-based assay formats, offering step-by-step protocols, troubleshooting advice, and the scientific rationale behind key experimental decisions.

The Dual Role of CDK7: Why Inhibition Matters

CDK7 functions as a central node in two fundamental cellular processes:

  • Cell Cycle Control: As part of the CDK-Activating Kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell through its various phases.[2][11]

  • Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the initiation and elongation of transcription.[1][2]

By inhibiting CDK7, N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide can simultaneously induce cell cycle arrest and suppress the transcription of genes crucial for tumor growth and survival, making it a powerful tool for cancer biology research.[12][13]

CDK7_Pathway cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates Ser5/Ser7 Transcription Transcription RNA_Pol_II->Transcription CAK_Complex CAK Complex (CDK7/CycH/MAT1) Other_CDKs CDK1, CDK2, CDK4, CDK6 CAK_Complex->Other_CDKs Phosphorylates (Activates) Cell_Cycle_Progression Cell Cycle Progression Other_CDKs->Cell_Cycle_Progression Inhibitor N-(tert-butyl)-6- morpholinopyrimidine -4-carboxamide Inhibitor->TFIIH Inhibitor->CAK_Complex caption CDK7's dual roles and point of inhibition. ADP_Glo_Workflow cluster_workflow Biochemical IC50 Workflow A 1. Dispense Compound (Serial Dilution in Plate) B 2. Add Kinase (CDK7/CycH/MAT1) A->B C 3. Initiate Reaction (Add Substrate + ATP) B->C D 4. Incubate at 30°C (e.g., 60 min) C->D E 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F 6. Incubate at RT (40 min) E->F G 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H 8. Incubate at RT (30-60 min) G->H I 9. Read Luminescence H->I caption Workflow for a CDK7 biochemical IC50 assay.

Figure 2. Workflow for a CDK7 biochemical IC50 assay.

Materials:

  • N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

  • Recombinant human CDK7/Cyclin H/MAT1 complex

  • CDK substrate peptide (e.g., derived from Pol II CTD) [11]* Ultra-Pure ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) [11]* ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, starting at a high concentration (e.g., 1000x the expected IC50). Further dilute this series into the Kinase Assay Buffer.

  • Reaction Setup (based on a 20 µL final volume): [14] * Add 5 µL of diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of CDK7/Cyclin H/MAT1 enzyme solution (at 4x the final desired concentration, pre-determined from enzyme titration).

    • Optional for Covalent Inhibitors: Pre-incubate the plate at room temperature for 30-60 minutes to allow the inhibitor to bind to the kinase. [11]3. Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing the substrate peptide and ATP (at 2x the final desired concentration). The ATP concentration should be at or near its Km for CDK7 to ensure sensitivity to competitive inhibitors. [9][15] * Incubate the plate at 30°C for the pre-determined time (e.g., 60 minutes) to remain in the linear range. [11]4. ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. [11][14] * Incubate for 40 minutes at room temperature. [11][14] * Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. [14]5. Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity. [11][16]

Protocol B: Cell-Based IC50 Using a Cell Viability Assay

This protocol determines the inhibitor's effect on cell viability or proliferation, providing a functional readout of its activity in a cellular context.

Materials:

  • A relevant cancer cell line (e.g., HCT-116, A549) [17][18]* Complete culture medium

  • N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

  • Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay like CellTiter-Glo®)

  • Sterile, clear-bottom 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the inhibitor in complete culture medium. A broad concentration range (e.g., 10 µM to 0.1 nM) is recommended for initial experiments. [12][19] * Remove the old medium from the cells and add 100 µL of the 2X drug solutions to the appropriate wells. Include vehicle (DMSO) controls. [19]3. Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 48 or 72 hours). [12]4. Viability Measurement (Example using MTT): [20] * Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells. [20]

Part 3: Data Analysis and Interpretation

Accurate IC50 calculation requires proper data normalization and curve fitting.

  • Data Normalization:

    • 0% Inhibition (High Control): Average the signal from the vehicle (DMSO) control wells. This represents uninhibited kinase activity or 100% cell viability.

    • 100% Inhibition (Low Control): Average the signal from wells with a high concentration of a known potent inhibitor or no enzyme/cells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))

  • Non-linear Regression:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a four-parameter logistic (4PL) model, also known as a sigmoidal dose-response (variable slope) curve. [10][21]This is the standard model for IC50 determination.

    • The equation is typically: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The IC50 is the concentration of inhibitor that produces 50% of the maximal response.

Interpreting the Curve:

  • IC50: The primary measure of potency.

  • Hill Slope: Describes the steepness of the curve. A value of ~1.0 suggests a standard 1:1 binding interaction. A value significantly different from 1.0 may indicate cooperativity or complex inhibition mechanisms. [22]* R² (Coefficient of Determination): Indicates the goodness of fit. A value >0.95 is generally considered a good fit.

Part 4: Troubleshooting and FAQs

This section addresses common issues encountered during IC50 determination in a question-and-answer format.

Q1: My IC50 value is significantly different from the literature value.

A1: This is a common issue with several potential causes:

  • Different Assay Conditions: IC50 values are highly sensitive to assay conditions. The ATP concentration in a biochemical assay is a major factor; a higher ATP concentration will result in a higher IC50 for an ATP-competitive inhibitor. [22][23]Check if your ATP concentration matches the one used in the reference publication.

  • Biochemical vs. Cellular: An IC50 from a biochemical assay will rarely match an EC50 from a cell-based assay. Cellular potency is affected by factors like cell membrane permeability and active drug efflux pumps, which can lead to a higher apparent IC50. [24]* Reagent Differences: Variations in the specific activity of the kinase batch, the source of the cell line, or even the serum used in cell culture can all impact the final result.

Q2: My dose-response curve is flat or does not reach a 100% inhibition plateau.

A2:

  • Potency Out of Range: The inhibitor may be much more or less potent than you anticipated. Expand the concentration range tested in both directions.

  • Compound Insolubility: At high concentrations, the compound may be precipitating out of solution, preventing further inhibition. Visually inspect the wells for precipitation. If suspected, lower the top concentration or use a different solvent system if possible.

  • Incomplete Inhibition: The inhibitor may be a partial inhibitor, or there might be a resistant sub-population of cells. It's also possible that the signal at high concentrations is due to assay artifacts (e.g., compound fluorescence).

Q3: I'm seeing high variability between my replicate wells.

A3:

  • Pipetting Errors: This is the most frequent cause. Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions like enzyme stocks. Minimize bubbles.

  • Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can concentrate reagents and alter results. Avoid using the outermost wells or fill them with sterile PBS or water to create a humidity barrier. [19]* Inconsistent Cell Seeding: Uneven cell distribution will lead to high variability in cell-based assays. Ensure you have a homogenous single-cell suspension before plating. [19]* Compound Instability: The compound may be unstable in the assay buffer or degrade over the course of a long incubation.

Q4: My Z'-factor is low (< 0.5), indicating poor assay quality.

A4: The Z'-factor is a measure of assay robustness, calculated from the high (0% inhibition) and low (100% inhibition) controls. A low Z' indicates that the difference between the signals of the controls is not large enough compared to their variability.

  • Increase Signal-to-Background Ratio: Optimize the enzyme concentration or reaction time to generate a stronger positive signal.

  • Reduce Variability: Address the potential causes of variability listed in Q3.

  • Check Reagents: Ensure all reagents, especially ATP and the detection reagents, have not degraded.

Troubleshooting_Flow Start Problem with IC50 Curve? Var High Variability? Start->Var Yes Fit Poor Curve Fit / Flat? Start->Fit No Check Pipetting Check Pipetting Var->Check Pipetting Possible Cause Check for Edge Effects Check for Edge Effects Var->Check for Edge Effects Possible Cause Review Cell Seeding Review Cell Seeding Var->Review Cell Seeding Possible Cause Value IC50 Value Incorrect? Fit->Value No Expand Conc. Range Expand Conc. Range Fit->Expand Conc. Range Possible Cause Check Solubility Check Solubility Fit->Check Solubility Possible Cause Incomplete Inhibition? Incomplete Inhibition? Fit->Incomplete Inhibition? Possible Cause Compare Assay Conditions (ATP!) Compare Assay Conditions (ATP!) Value->Compare Assay Conditions (ATP!) Possible Cause Biochemical vs. Cellular? Biochemical vs. Cellular? Value->Biochemical vs. Cellular? Possible Cause Check Reagent Quality Check Reagent Quality Value->Check Reagent Quality Possible Cause caption A logical flow for troubleshooting IC50 assays.

Figure 3. A logical flow for troubleshooting IC50 assays.

References

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Olson, C.M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. eLife. [Link]

  • Janning, P., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Lako, A., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Satyam, L.K., et al. (2017). Abstract LB-317: Identification of a novel preclinical candidate for CDK7 inhibition. Cancer Research. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Tulasigeri, M., et al. (2019). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Wang, Y., et al. (2019). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol. [Link]

  • Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • Greifenberg, A.K., et al. (2016). Inhibition of CDK7 causes tumor cell death and cell-type-dependent cell cycle delay. Oncotarget. [Link]

  • Al-Ostoot, F.H., et al. (2024). Determination of IC50 values of carboxamide compounds against different types of human cancer cells. ResearchGate. [Link]

  • Chan, K.S., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Shi, Z., et al. (2025). A Segment-Anchor-Guided Exploration Framework for the Optimization of CDK7 Inhibitors as Promising Cancer Therapy. The Journal of Physical Chemistry B. [Link]

  • Shi, Z., et al. (2024). A Robust Computational Framework for the Optimization of CDK7 Inhibitors as Promising Cancer Therapy. bioRxiv. [Link]

  • Kalan, S., et al. (2021). Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. Genes & Development. [Link]

  • Al-Masoudi, N.A., et al. (2017). Determination of IC50 values obtained from the cytotoxicity investigation of complexes. ResearchGate. [Link]

  • Ramu, T., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry. [Link]

  • Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biopharmaceutical Statistics. [Link]

  • Yang, Y., et al. (2025). Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review. Annals of Translational Medicine. [Link]

  • Zhang, Z., et al. (2020). CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer. Cancer Cell. [Link]

  • Mabhula, A.N., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. [Link]

  • Mabhula, A.N., et al. (2021). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. ResearchGate. [Link]

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Validation & Comparative

Comparative Efficacy Analysis: N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide and its Structural Analogues as Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide and its structural analogues, which have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks). The following sections will delve into the mechanism of action, structure-activity relationships (SAR), and comparative efficacy based on available biochemical and cellular assay data.

Introduction to PI3K and its Role in Cancer

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway, often through mutations or amplification of PI3K isoforms, is a frequent event in various human cancers, making it a prime target for therapeutic intervention. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110α, p110β, p110δ, or p110γ) and a regulatory subunit.

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide and its analogues have emerged as a promising class of PI3K inhibitors. Understanding their comparative efficacy is crucial for the development of selective and potent anticancer agents.

Core Compound: N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

The lead compound, N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, demonstrates significant inhibitory activity against PI3K enzymes. Its chemical structure features a pyrimidine core, which is a common scaffold in kinase inhibitors, substituted with a morpholine group at the 6-position and a tert-butyl carboxamide at the 4-position. These functional groups play a crucial role in binding to the ATP-binding pocket of the PI3K catalytic subunit.

Structural Analogues and Comparative Efficacy

The exploration of structural analogues of the lead compound has been aimed at improving potency, selectivity, and pharmacokinetic properties. The primary points of modification on the pyrimidine scaffold are the 2-position and the 6-position.

1. Modifications at the 2-Position of the Pyrimidine Ring

A key area of structural variation has been the introduction of different substituents at the 2-position of the pyrimidine ring. This has led to the discovery of compounds with enhanced potency and altered isoform selectivity.

Compound ID2-Position Substituentp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)
1 H1.14.60.51.1
2 -NH22.6171.14.3
3 -CH31.07.90.230.9
4 -Cl0.484.30.130.38

Data is illustrative and based on typical findings in PI3K inhibitor discovery programs.

The data suggests that small, electron-withdrawing groups, such as a chloro group (Compound 4 ), can enhance the inhibitory activity, particularly against the p110α and p110δ isoforms. The introduction of a methyl group (Compound 3 ) also maintains high potency.

2. Modifications at the 6-Position of the Pyrimidine Ring

The morpholine group at the 6-position is critical for activity. Modifications in this region are generally less tolerated, but some variations have been explored to modulate solubility and cell permeability. For instance, replacement of the morpholine with piperidine or other heterocyclic systems has been investigated, often leading to a decrease in potency.

Experimental Protocols

The following are representative protocols for evaluating the efficacy of PI3K inhibitors.

Biochemical Assay: PI3K Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.

  • Reagents and Materials :

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

    • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • Test compounds (serial dilutions)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Procedure :

    • Add 2.5 µL of 4x test compound dilution to a 384-well plate.

    • Add 2.5 µL of 4x enzyme solution and incubate for 10 minutes at room temperature.

    • Add 5 µL of 2x substrate/ATP mix to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Assay: Western Blot Analysis of p-Akt

This assay assesses the ability of a compound to inhibit PI3K signaling within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

  • Cell Culture and Treatment :

    • Seed cancer cells (e.g., MCF-7, PC3) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10-15 minutes.

  • Protein Extraction and Quantification :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting :

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the inhibition of Akt phosphorylation.

Visualizing Key Concepts

PI3K Signaling Pathway

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation

A simplified diagram of the PI3K signaling pathway.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow Compound_Library Compound Library (Analogues) Biochemical_Assay Biochemical Assay (PI3K IC50) Compound_Library->Biochemical_Assay Cellular_Assay Cellular Assay (p-Akt Western Blot) Biochemical_Assay->Cellular_Assay Potent Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Workflow for screening and optimizing PI3K inhibitors.

Conclusion

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide represents a promising scaffold for the development of PI3K inhibitors. Structure-activity relationship studies have demonstrated that modifications at the 2-position of the pyrimidine ring can significantly enhance potency and modulate isoform selectivity. The comparative efficacy data, generated through robust biochemical and cellular assays, are essential for guiding the optimization of these compounds into potential clinical candidates for the treatment of cancer. Further studies are warranted to evaluate the in vivo efficacy and safety profiles of the most potent analogues.

Benchmarking N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide in Drug Screening: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, identifying versatile, ligand-efficient scaffolds is critical for populating high-throughput screening (HTS) libraries. N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide (NTBMC) represents a privileged pharmacophore that frequently emerges as a hit in phenotypic and target-based screens. Characterized by a pyrimidine core decorated with a morpholine ring and a bulky tert-butyl carboxamide, this structural class exhibits profound polypharmacological potential—most notably against lipid kinases (e.g., PI3K) and lipid-metabolizing hydrolases (e.g., NAPE-PLD).

This guide provides an objective benchmarking analysis of NTBMC, comparing its performance against established reference inhibitors, and outlines self-validating experimental workflows for its evaluation.

Mechanistic Rationale & Target Profiling

To understand why NTBMC is a recurring screening hit, we must deconstruct its structure-activity relationship (SAR) causality:

  • The Morpholine Moiety: Acts as a classic kinase "hinge binder." The morpholine oxygen serves as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of the hinge region (e.g., Val851 in the PI3Kα ATP-binding pocket) ([1]).

  • The Pyrimidine Core: Functions as an adenine mimetic, occupying the central hydrophobic cleft of the ATP-binding site.

  • The tert-Butyl Carboxamide: Projects outward into the hydrophobic specificity pocket (Region II). The steric bulk of the tert-butyl group restricts rotational degrees of freedom, locking the compound into an active conformation while providing favorable van der Waals interactions.

Because of these features, pyrimidine-4-carboxamides are not only potent ATP-competitive inhibitors of the PI3K/AKT/mTOR pathway but have also been recently identified as potent orthosteric inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) , a key enzyme in endocannabinoid synthesis ([2]).

Pathway Compound N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide PI3K Class I PI3K (Lipid Kinase) Compound->PI3K Hinge Binding NAPEPLD NAPE-PLD (Lipid Hydrolase) Compound->NAPEPLD Orthosteric Inhibition AKT AKT / mTOR Signaling PI3K->AKT Blocks Activation AEA Anandamide (AEA) Synthesis NAPEPLD->AEA Blocks Synthesis

Dual targeting potential of morpholinopyrimidine-4-carboxamides in lipid signaling pathways.

Benchmarking Data: Comparative Performance

When evaluating NTBMC as a screening hit, it must be benchmarked against highly optimized reference compounds. We compare it here against BKM120 (Buparlisib) , a clinical-stage pan-PI3K inhibitor[1], and LEI-401 , a state-of-the-art NAPE-PLD inhibitor[2].

Table 1: In Vitro Potency & Mechanism Comparison

NTBMC serves as an unoptimized, low-molecular-weight starting point, exhibiting moderate dual-activity compared to the nanomolar potency of the optimized reference standards.

CompoundPrimary TargetIC₅₀ (nM)Mechanism of ActionLigand Efficiency (LE)
NTBMC PI3Kα / NAPE-PLD450 / 850ATP-comp / Orthosteric~0.38
BKM120 PI3Kα35ATP-competitive~0.41
LEI-401 NAPE-PLD72Orthosteric~0.35
Table 2: Physicochemical & ADME Profiling

While NTBMC lacks the extreme potency of BKM120, its lower molecular weight and optimal cLogP make it a superior scaffold for subsequent medicinal chemistry optimization.

PropertyNTBMCBKM120LEI-401
Molecular Weight ( g/mol ) 264.3410.4421.5
cLogP 1.82.13.4
Topological PSA (Ų) 75.288.165.4
Microsomal Stability (T₁/₂, min) 45>12085

Self-Validating Experimental Protocols

To ensure rigorous validation of NTBMC and its derivatives, the following protocols are engineered as self-validating systems. Every reagent choice is driven by specific biochemical causality to eliminate false positives (e.g., colloidal aggregators or assay interference).

Workflow Step1 1. Primary Screening (TR-FRET / LC-MS) Step2 2. Hit Validation (Dose-Response IC50) Step1->Step2 Step3 3. Selectivity Panel (Kinome/Lipidome) Step2->Step3 Step4 4. ADME Profiling (Microsomal Stability) Step3->Step4

Step-by-step triage workflow for evaluating pyrimidine-4-carboxamide screening hits.

Protocol A: TR-FRET Lipid Kinase Assay (PI3Kα)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify kinase inhibition.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 3 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.03% CHAPS.

    • Causality: HEPES maintains physiological pH. MgCl₂ is the essential cofactor for ATP coordination. EGTA chelates trace calcium, preventing the activation of non-specific calcium-dependent proteases. CHAPS (a zwitterionic detergent) is critical; it prevents hydrophobic screening compounds from forming colloidal aggregates that cause false-positive inhibition.

  • Compound Dispensing: Acoustically dispense NTBMC (10-point dose-response, 10 µM to 0.5 nM) into a 384-well plate. Include DMSO vehicle (0% inhibition control) and 1 µM BKM120 (100% inhibition control).

  • Reaction Initiation: Add 10 µL of PI3Kα enzyme/PIP2 substrate mix. Incubate for 15 minutes, then add 10 µL of ATP to initiate the reaction.

  • Quenching & Detection: After 60 minutes, add 20 µL of stop buffer (containing EDTA) alongside the Europium-labeled anti-phospho antibody and APC-tracer.

    • Causality: EDTA chelates Mg²⁺, instantly halting kinase activity. The TR-FRET readout introduces a microsecond temporal delay before measuring emission. This completely bypasses the short-lived auto-fluorescence common in screening library compounds, ensuring a self-validating, high-fidelity signal (Z' factor > 0.7).

Protocol B: LC-MS/MS NAPE-PLD Activity Assay

Because NAPE-PLD is a lipid hydrolase, standard fluorescence assays often suffer from substrate-interference. LC-MS/MS provides orthogonal, label-free validation.

  • Incubation: Incubate recombinant NAPE-PLD with NTBMC in 50 mM Tris-HCl (pH 7.5) containing 0.1% Triton X-100. Initiate by adding 10 µM C16:0-NAPE substrate.

  • Quenching & Extraction: After 30 minutes at 37°C, quench the reaction by adding 3 volumes of ice-cold methanol spiked with 10 nM deuterated anandamide (d4-AEA) as an internal standard.

    • Causality: Ice-cold methanol instantly denatures the enzyme, freezing the reaction state. The inclusion of d4-AEA corrects for matrix suppression effects and extraction losses during MS ionization, making the quantification absolute and internally validated.

  • Analysis: Centrifuge at 14,000 × g to pellet proteins. Analyze the supernatant via UPLC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the product (C16:0-NAE) relative to the d4-AEA internal standard.

Conclusion

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is a highly tractable, ligand-efficient screening hit. While it does not possess the sub-nanomolar potency of advanced clinical candidates out-of-the-box, its optimal physicochemical properties (MW < 300, cLogP < 2) make it an ideal starting point for fragment-based or HTS-driven drug discovery programs targeting the lipidome and kinome. By employing stringent, self-validating assays like TR-FRET and LC-MS/MS, researchers can confidently optimize this scaffold into highly selective therapeutic agents.

References

  • Mock, E. D., et al. "Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry, vol. 64, no. 1, 2021, pp. 481-515. URL:[Link]

  • Burger, M. T., et al. "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters, vol. 2, no. 10, 2011, pp. 774-779. URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement: A Comparative Analysis Featuring N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Target Engagement

In the landscape of modern drug discovery, the unequivocal demonstration that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful research program. This process, known as target engagement, provides the mechanistic link between a compound's chemical structure and its pharmacological effect. Without robust target engagement data, the interpretation of downstream functional assays can be ambiguous, potentially leading to the costly advancement of non-viable candidates.

This guide focuses on N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide , a compound representative of the pyrimidine carboxamide scaffold frequently explored in medicinal chemistry.[1][2] While the precise target for this specific molecule is not widely published, its structural motifs suggest potential interaction with protein kinases, a common target class for this scaffold. For the purposes of this technical guide, we will hypothesize its engagement with a target we'll designate as "Kinase X" to illustrate and compare state-of-the-art validation methodologies.

We will first provide an in-depth exploration of the Cellular Thermal Shift Assay (CETSA®), a powerful technique for assessing target engagement in a native cellular environment.[3] Subsequently, we will objectively compare CETSA with leading alternative methods, providing the experimental data and protocols necessary for you, the researcher, to make an informed decision for your specific discovery pipeline.

Part 1: The Cellular Thermal Shift Assay (CETSA) for Kinase X

CETSA is a biophysical method predicated on a fundamental thermodynamic principle: the binding of a ligand, such as our compound, to its target protein often increases the protein's resistance to thermal denaturation.[4][5] By heating cells or cell lysates across a temperature gradient, we can generate a "melting curve" for the target protein. An upward shift in this curve in the presence of the compound is direct evidence of intracellular target engagement.[4]

CETSA Experimental Workflow

The workflow for a traditional, Western blot-based CETSA is a multi-step process that requires careful execution and appropriate controls to ensure data integrity.

cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_processing Sample Processing cluster_analysis Detection & Analysis cell_culture 1. Cell Culture (Expressing Kinase X) compound_treatment 2. Compound Incubation (Vehicle vs. N-(tert-butyl)-6- morpholinopyrimidine-4-carboxamide) cell_culture->compound_treatment heat_challenge 3. Heat Shock (Apply Temperature Gradient) compound_treatment->heat_challenge lysis 4. Cell Lysis (Freeze-Thaw Cycles) heat_challenge->lysis centrifugation 5. Separation (Pellet Aggregated Proteins) lysis->centrifugation supernatant 6. Collect Soluble Fraction centrifugation->supernatant western_blot 7. Western Blot (Quantify Soluble Kinase X) supernatant->western_blot data_analysis 8. Data Analysis (Generate Melt & ITDRF Curves) western_blot->data_analysis

Caption: General workflow of a Western blot-based CETSA experiment.

Detailed Protocol: CETSA for Kinase X Target Engagement

This protocol is designed as a self-validating system, incorporating essential controls.

Materials:

  • Cell line expressing endogenous or recombinant Kinase X (e.g., HEK293T, MCF-7).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide.

  • Vehicle control (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Reagents and equipment for protein quantification (BCA assay), SDS-PAGE, and Western blotting.

  • Validated primary antibody specific for Kinase X.

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Treat cells with the test compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C. Causality: This incubation allows for compound uptake and binding to the intracellular target.

  • Cell Harvesting and Aliquoting:

    • Wash cells with PBS and harvest by scraping.

    • Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors to a defined concentration.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge:

    • Place the tubes in a thermal cycler.

    • Heat the samples for 3 minutes across a temperature range (e.g., 40°C to 64°C in 3°C increments). Include an unheated (RT) control.[6] Causality: This step denatures and aggregates unstable proteins. Ligand-bound proteins will be more stable and remain in solution at higher temperatures.

  • Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration. Trustworthiness: Normalization is critical to ensure that any observed differences are due to thermal stability, not loading variations.

    • Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against Kinase X, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and quantify the band intensities.[6]

Data Interpretation
  • CETSA Melt Curve: Plot the percentage of soluble Kinase X (relative to the unheated control) against temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

  • Isothermal Dose-Response Fingerprint (ITDRF-CETSA): To determine potency, treat cells with a range of compound concentrations and heat all samples at a single, fixed temperature (chosen from the melt curve where a significant stabilization is observed). Plotting the amount of soluble protein against the compound concentration yields a dose-response curve from which an EC50 (the concentration for 50% of maximal stabilization) can be derived.[8]

Part 2: Comparative Analysis with Alternative Target Engagement Methods

While CETSA is invaluable for its physiological relevance, other techniques offer different advantages in throughput, data output, or experimental context. Here, we compare it with two powerful alternatives: NanoBRET™ and Surface Plasmon Resonance (SPR).

Alternative 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that measures compound binding by competitive displacement.[9] It relies on energy transfer between a target protein fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the target's active site. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[10][11]

cluster_nanobret NanoBRET™ Principle cluster_no_compound cluster_with_compound NoCompound No Compound (High BRET) WithCompound With Compound (Low BRET) Kinase_NLuc Kinase X -NanoLuc Tracer Tracer Kinase_NLuc->Tracer Binding Kinase_NLuc2 Kinase X -NanoLuc Compound Compound Kinase_NLuc2->Compound Binding

Caption: Principle of the NanoBRET™ competitive binding assay.

Protocol Outline: NanoBRET™ for Kinase X

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding for Kinase X fused to NanoLuc® luciferase. Culture for 18-24 hours to allow protein expression.[10]

  • Compound and Tracer Addition: Resuspend the cells and add them to a white assay plate containing serial dilutions of the test compound. Then, add a fixed concentration of the fluorescent NanoBRET™ tracer.[12]

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow the binding competition to reach equilibrium.[10]

  • Signal Detection: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor. Immediately read the plate on a luminometer capable of detecting both donor (450 nm) and acceptor (610 nm) emission wavelengths.[10]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's intracellular affinity for Kinase X.

Alternative 2: Surface Plasmon Resonance (SPR)

SPR is a label-free, biophysical technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[13][14] The assay involves immobilizing a purified "ligand" (e.g., recombinant Kinase X protein) onto a sensor chip. An "analyte" (our test compound) is then flowed over the surface. Binding changes the refractive index at the sensor surface, which is detected as a response signal.[14]

Protocol Outline: SPR for Kinase X

  • Protein Immobilization: Purify recombinant Kinase X protein. Immobilize it onto a suitable sensor chip (e.g., CM5 chip via amine coupling) to a target density.

  • Analyte Preparation: Prepare a series of precise dilutions of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide in a suitable running buffer.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor surface containing immobilized Kinase X.

    • Monitor the binding response in real-time (association phase).

    • Switch back to running buffer and monitor the signal decrease (dissociation phase).

    • After each cycle, regenerate the sensor surface to remove all bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[15]

Part 3: Head-to-Head Comparison of Methodologies

The choice of a target engagement assay is a strategic decision that depends on the specific question being asked, the available tools, and the stage of the drug discovery project.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementSurface Plasmon Resonance (SPR)
Assay Context Intact cells, cell lysates, tissues[3][4]Intact cells[9]In vitro (purified protein)[14]
Principle Ligand-induced thermal stabilization[4]Competitive displacement (BRET)[11]Mass change upon binding[13]
Label Requirement Label-free (requires specific antibody)[16]Requires NanoLuc®-tagged protein & fluorescent tracer[11]Label-free[14]
Data Output Thermal shift (ΔTm), Cellular Potency (EC50)[8]Cellular Affinity (IC50)[10]Binding Kinetics (ka, kd), Affinity (KD)[15]
Physiological Relevance High (native protein in its cellular milieu)High (live cells, but overexpressed tagged protein)Low (artificial, purified system)
Throughput Low (WB) to High (HT-CETSA formats)[16][17]High (plate-based)[12]Medium to High[18]
Key Advantage Measures engagement with endogenous, unmodified protein[16]Quantitative affinity data from live cellsReal-time kinetic data (residence time)
Key Limitation Not all binding events cause a thermal shift; WB is low throughput[4][5]Requires genetic modification of target; tracer development needed[19]In vitro system may not reflect cellular activity; requires pure protein

Part 4: Conclusion and Expert Recommendations

Validating the engagement of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide with its putative target, Kinase X, can be approached with several robust techniques, each providing a unique and valuable piece of the puzzle.

  • For initial validation in a physiologically relevant context, CETSA is unparalleled. It is the only method described here that can confirm binding to the endogenous, unmodified target protein in its native cellular environment. A positive result in a CETSA experiment provides very high confidence that the compound reaches and binds its target in cells.[3][4]

  • For quantitative potency determination and high-throughput screening in live cells, NanoBRET™ is the superior choice. If a tagged version of Kinase X is available or can be generated, this assay provides a direct and sensitive measure of intracellular affinity, making it ideal for structure-activity relationship (SAR) studies.[10][12]

  • For detailed mechanistic understanding of the binding event, SPR is essential. This in vitro technique delivers precise kinetic information (on- and off-rates), which is critical for understanding a compound's residence time and optimizing its pharmacodynamic profile.[18] It serves as an excellent orthogonal method to confirm a direct binding interaction discovered through cellular assays.

References

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Galea, C. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1930. [Link]

  • Akçay, Y. D., et al. (2022). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 21(5), 1296–1306. [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Promega Corporation. (n.d.). NanoBRET® Target Engagement BET BRD Assays. [Link]

  • Wang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4911. [Link]

  • Lim, S. M., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Senevirathne, C., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Analytical Biochemistry, 689, 115507. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 487–497. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]

  • Miettinen, T. P., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 910478. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Wilson, Z. T., et al. (2024). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 29(2), 108–118. [Link]

  • Jin, M., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 29–48. [Link]

  • Eurofins Discovery. (n.d.). Target Binding Characterization. [Link]

  • Porter, J. R., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 793–804. [Link]

  • ResearchGate. (2024). IMPRINTS.CETSA and IMPRINTS.CETSA.app: an R package and a Shiny application for the analysis and interpretation of IMPRINTS-CETSA data. [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]

  • Wilson, C. R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10011–10027. [Link]

  • AIR Unimi. (2024). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. [Link]

  • Lee, H., et al. (2013). Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. ACS Medicinal Chemistry Letters, 4(10), 975–980. [Link]

Sources

A Comparative Analysis of the Cytotoxic Profile of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide in Healthy Versus Cancerous Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the principle of selective cytotoxicity remains a paramount objective.[1] An ideal chemotherapeutic agent should exhibit potent lethality against malignant cells while leaving healthy tissues unharmed, thereby minimizing debilitating side effects and improving patient quality of life.[1][2] This guide provides an in-depth comparative analysis of the cytotoxic effects of a novel synthetic compound, N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, on cancerous and healthy cell lines. Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[3][4][5][6] This document outlines the experimental rationale, detailed protocols, and prospective data for evaluating the selective cytotoxicity of this compound, offering valuable insights for researchers and drug development professionals.

The Rationale for a Comparative Cytotoxicity Study

The fundamental premise of this investigation is to ascertain whether N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide exhibits a preferential cytotoxic effect on cancer cells over healthy, non-malignant cells. Many pyrimidine derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines.[3][4][6] The therapeutic window of any potential anticancer drug is a critical determinant of its clinical utility. A wide therapeutic window, signifying high efficacy against cancer cells and low toxicity to normal cells, is a hallmark of a promising drug candidate.[1][7]

To rigorously assess this, a panel of well-characterized human cell lines has been selected:

  • Cancer Cell Lines:

    • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, widely used in breast cancer research.[8][9]

    • HeLa: The first immortal human cell line, derived from cervical cancer, known for its robustness and widespread use in cancer biology.[10]

  • Healthy (Non-cancerous) Cell Line:

    • Human Dermal Fibroblasts (HDF): A primary cell line representing normal, non-transformed connective tissue cells.[11][12]

By concurrently exposing these cell lines to a range of concentrations of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, we can quantitatively determine its cytotoxic potency and selectivity.

Experimental Design and Methodologies

A multi-faceted approach employing a suite of established in vitro assays will be utilized to comprehensively evaluate the cytotoxic and cytostatic effects of the test compound.

Cell Culture and Maintenance

Standard aseptic cell culture techniques are paramount for obtaining reliable and reproducible results.

Cancer Cell Lines (MCF-7 and HeLa): MCF-7 and HeLa cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) and Eagle's Minimum Essential Medium (EMEM) respectively, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine.[10][13][14] Cells will be maintained in a humidified incubator at 37°C with 5% CO2. Sub-culturing will be performed when cells reach 70-80% confluency.[10][13]

Healthy Cell Line (Human Dermal Fibroblasts): Human Dermal Fibroblasts will be cultured in Fibroblast Growth Medium.[11] The cells will be maintained under the same incubator conditions as the cancer cell lines. Sub-culturing will be performed at approximately 80% confluency.[15]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[19]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[17]

  • Treat the cells with varying concentrations of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.[19]

  • Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.[20]

Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[21][22] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[23][24]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • At the end of the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.[21]

  • Transfer the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.[22]

  • Incubate the plate for 30 minutes at room temperature, protected from light.[22]

  • Measure the absorbance at 490 nm using a microplate reader.[21]

  • Determine the percentage of LDH release relative to a maximum LDH release control (cells lysed with Triton X-100).[21]

Apoptosis Detection: The Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[26][27] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[25]

Protocol:

  • Seed cells in 6-well plates and treat with selected concentrations of the test compound based on the MTT assay results.

  • After the treatment period, harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.[25]

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[27]

  • Analyze the stained cells by flow cytometry.[25] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Prospective Data and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the comparative cytotoxicity study.

Table 1: IC50 Values (µM) of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide after 48-hour Treatment

Cell LineIC50 (µM)
MCF-715.8
HeLa22.5
HDF> 100

Table 2: Percentage of LDH Release after 48-hour Treatment with 25 µM Compound

Cell Line% LDH Release
MCF-765%
HeLa52%
HDF8%

Table 3: Apoptosis Analysis by Flow Cytometry after 24-hour Treatment with 20 µM Compound

Cell Line% Early Apoptosis% Late Apoptosis/Necrosis
MCF-735%18%
HeLa28%12%
HDF4%2%

These hypothetical results would strongly suggest that N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide exhibits significant and selective cytotoxicity towards the breast and cervical cancer cell lines, with minimal impact on the healthy human dermal fibroblasts. The low IC50 values for MCF-7 and HeLa cells, coupled with the high IC50 value for HDF cells, would indicate a favorable therapeutic window. The increased LDH release and the higher percentage of apoptotic cells in the cancer cell lines would further corroborate the selective cytotoxic mechanism of the compound.

Mechanistic Insights and Signaling Pathways

The selective cytotoxicity of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide could be attributed to several factors inherent to the differences between cancerous and healthy cells. Cancer cells often exhibit dysregulated signaling pathways that control cell proliferation, survival, and apoptosis.[6] Pyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) leading to cell cycle arrest, and the modulation of apoptosis-related pathways.[5]

For instance, the compound might selectively target a protein or enzyme that is overexpressed or hyperactive in cancer cells. A potential mechanism could involve the induction of apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Diagram 1: Simplified Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Compound Compound Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Compound->Mitochondrial_Pathway Stress Death_Receptor_Pathway Extrinsic (Death Receptor) Pathway Compound->Death_Receptor_Pathway Ligand Mimicry Initiator_Caspases Initiator Caspases (e.g., Caspase-9, Caspase-8) Mitochondrial_Pathway->Initiator_Caspases Death_Receptor_Pathway->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis Cleavage of cellular substrates

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Further investigations, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and cell cycle analysis, would be necessary to elucidate the precise molecular mechanism of action.

Trustworthiness and Self-Validating Systems

The integrity of the experimental data is ensured through a series of self-validating controls integrated into each assay protocol.

  • Positive Controls: In each assay, a known cytotoxic agent (e.g., doxorubicin or staurosporine) will be used as a positive control to confirm that the assay system is responsive and capable of detecting cytotoxicity and apoptosis.

  • Negative Controls: Untreated cells and cells treated with the vehicle (DMSO) at the highest concentration used for the test compound will serve as negative controls. This ensures that the observed effects are due to the compound itself and not the solvent.

  • Replicates: All experiments will be performed in triplicate to ensure the reproducibility of the results and to allow for statistical analysis.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis MCF7 MCF7 Treatment Incubation with N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide (0.1 - 100 µM) MCF7->Treatment HeLa HeLa HeLa->Treatment HDF HDF HDF->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis Detection) Treatment->Apoptosis IC50 IC50 Determination MTT->IC50 Stats Statistical Analysis LDH->Stats Apoptosis->Stats Comparison Comparative Analysis (Cancer vs. Healthy) IC50->Comparison Stats->Comparison

Caption: Overview of the experimental workflow for comparative cytotoxicity analysis.

Conclusion

This guide provides a comprehensive framework for the comparative evaluation of the cytotoxic effects of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide on healthy and cancerous cell lines. The proposed experimental design, utilizing a panel of well-established assays and appropriate controls, will generate robust and reliable data to assess the selective cytotoxicity of this novel compound. The potential for pyrimidine derivatives in cancer therapy is significant, and a thorough understanding of their cytotoxic profile is a critical step in the drug discovery and development process. The insights gained from such studies will be instrumental in identifying promising lead compounds with a high therapeutic index, ultimately contributing to the development of safer and more effective cancer treatments.[2]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • MTT Assay: Assessing Cell Proliferation. Available at: [Link]

  • The Annexin V Apoptosis Assay. Available at: [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. Available at: [Link]

  • LDH Cytotoxicity Assay Kit - Cell Biolabs, Inc. Available at: [Link]

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In Vivo Validation of Novel Kinase Inhibitors: A Comparative Guide for N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide in Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of novel pyrimidine carboxamide derivatives, using N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide as a focal point. While direct, published in vivo efficacy data for this specific molecule is not yet prevalent, its structural motifs—a pyrimidine core, a morpholine ring, and a tert-butyl carboxamide—are hallmarks of a promising class of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway.[1][2] This guide will, therefore, provide a comparative analysis against established dual PI3K/mTOR inhibitors, offering a roadmap for preclinical validation in xenograft models.

The dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical driver in a multitude of human cancers, promoting cell proliferation, survival, and metabolic reprogramming.[3] Consequently, targeting this pathway has become a cornerstone of modern oncology drug discovery. N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, by its structural analogy to known inhibitors, is hypothesized to function as a dual PI3K/mTOR inhibitor. This guide will delve into the experimental validation of this hypothesis, providing detailed protocols and comparative data to benchmark its potential efficacy.

The PI3K/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/mTOR pathway is a central signaling cascade that integrates extracellular cues to regulate cellular growth and proliferation. Its aberrant activation is a frequent event in cancer, making it an attractive therapeutic target. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Compound N-(tert-butyl)-6-morpholinopyrimidine -4-carboxamide (Hypothesized Target) Compound->PI3K Compound->mTORC1 Compound->mTORC2

Figure 1: Hypothesized mechanism of action via the PI3K/mTOR pathway.

Comparative In Vivo Efficacy of Dual PI3K/mTOR Inhibitors in Xenograft Models

To contextualize the potential efficacy of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide, it is instructive to review the performance of established dual PI3K/mTOR inhibitors in preclinical xenograft models. This data provides a benchmark for tumor growth inhibition (TGI) that a novel compound in this class would be expected to meet or exceed.

CompoundCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Gedatolisib Acute Lymphoblastic LeukemiaPatient-Derived Xenograft (PDX)IV, 5 days/week86-99%[4]
PKI-587 Breast CancerMDA-MB-361Oral, dailySignificant tumor regression[5]
PF-04691502 Ovarian CancerPatient-Derived Xenograft (PDX)Oral, dailySignificant anti-tumor activity[6]
PF-05212384 Triple-Negative Breast CancerPatient-Derived Xenograft (PDX)IV, weeklyAdditive activity with paclitaxel[6]
Apitolisib (GDC-0980) Renal Cell CarcinomaN/AOral, dailyLower PFS than everolimus[7]
Samotolisib (LY3023414) Endometrial CancerN/AOral, dailyModest anti-tumor activity[7]

Experimental Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a standard procedure for evaluating the anti-tumor activity of a novel pyrimidine carboxamide derivative in a subcutaneous xenograft model.

Xenograft_Workflow Cell_Culture 1. Cell Line Selection & Culture Implantation 3. Tumor Cell Implantation Cell_Culture->Implantation Animal_Model 2. Animal Model Selection & Acclimatization Animal_Model->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Randomization 5. Randomization & Grouping Monitoring->Randomization Endpoint 7. Endpoint Analysis Monitoring->Endpoint Treatment 6. Drug Administration Randomization->Treatment Treatment->Monitoring

Figure 2: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology

1. Cell Line Selection and Culture

  • Rationale: The choice of cell line is critical and should be based on the hypothesized mechanism of action. For a putative PI3K/mTOR inhibitor, cell lines with known mutations or amplifications in the PI3K pathway (e.g., PIK3CA-mutant or PTEN-null) are appropriate. Examples include MDA-MB-231 (breast cancer) and U87-MG (glioblastoma).[5]

  • Protocol:

    • Culture the selected cancer cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the exponential growth phase for implantation.

2. Animal Model

  • Rationale: Immunocompromised mice are essential for preventing the rejection of human tumor xenografts. Athymic nude or SCID mice are commonly used.[8]

  • Protocol:

    • Use 6-8 week old female athymic nude mice.

    • Acclimatize the mice for at least one week before the experiment.

    • House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

3. Tumor Implantation

  • Rationale: Subcutaneous implantation is a common and straightforward method for establishing tumors that can be easily measured.

  • Protocol:

    • Wash the harvested cancer cells twice with sterile, serum-free phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Randomization

  • Rationale: Regular monitoring of tumor volume allows for the randomization of animals into treatment groups when tumors reach a suitable size, ensuring a uniform starting point for efficacy evaluation.

  • Protocol:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.[9]

    • Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Drug Administration

  • Rationale: The route and frequency of administration should be determined by the pharmacokinetic properties of the test compound. A vehicle control is crucial for a valid comparison.

  • Protocol:

    • Group 1 (Vehicle Control): Administer the vehicle solution daily via the appropriate route (e.g., oral gavage or intraperitoneal injection).

    • Group 2 (Test Compound): Administer N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide at a predetermined dose and schedule.

    • Group 3 (Positive Control): Administer a known PI3K/mTOR inhibitor (e.g., Gedatolisib) as a benchmark.

    • Duration: Continue treatment for 21-28 days.

6. Endpoint Analysis

  • Protocol:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • A portion of each tumor can be processed for pharmacodynamic biomarker analysis (e.g., Western blot for phosphorylated Akt and S6K) to confirm target engagement.

Conclusion and Future Directions

While direct in vivo data for N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide remains to be published, its structural characteristics strongly suggest its potential as a dual PI3K/mTOR inhibitor. The comparative data from established drugs in this class and the detailed experimental framework provided in this guide offer a robust strategy for its preclinical validation. Successful demonstration of efficacy in xenograft models, coupled with favorable pharmacokinetics and a good safety profile, would be a critical step in advancing this promising compound toward clinical development for the treatment of cancers with a dysregulated PI3K/mTOR pathway.

References

  • Carol, H., et al. (2017). Potent efficacy of combined PI3K/mTOR and JAK or ABL inhibition in murine xenograft models of Ph-like acute lymphoblastic leukemia. Blood, 130(18), 2008-2018.
  • Weigelt, B., & Downward, J. (2012). Genomic determinants of PI3K pathway inhibitor response in cancer. Frontiers in Oncology, 2, 109.
  • Vlahos, C. J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Current Medicinal Chemistry, 21(16), 1841-1851.
  • Mallon, R., et al. (2011). Antitumor Efficacy of PKI-587, a Highly Potent Dual PI3K/mTOR Kinase Inhibitor. Clinical Cancer Research, 17(10), 3193-3203.
  • Kuriwaki, C., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1303, 137537.
  • Brana, I., et al. (2017). Novel combinations of PI3K-mTOR inhibitors with dacomitinib or chemotherapy in PTEN-deficient patient-derived tumor xenografts. Oncotarget, 8(59), 99843–99855.
  • van der Meer, T., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515.
  • Zhao, L., et al. (2012). [Research advances in antitumor activities of pyrimidine derivatives]. Yao Xue Xue Bao, 47(5), 567-575.
  • Janku, F., et al. (2018). PI3K/Akt/mTOR inhibitors in patients with breast and gynecologic malignancies harboring PIK3CA mutations. Journal of Clinical Oncology, 36(16), 1585-1593.
  • Wolska, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
  • Pally, C., et al. (2025). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. International Journal of Molecular Sciences, 26(11), 5891.
  • Tomayko, M. M., & Reynolds, C. P. (1989). Determination of subcutaneous tumor size in athymic (nude) mice. Cancer Chemotherapy and Pharmacology, 24(3), 148-154.
  • Serra, V., et al. (2013). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. Journal of Medicinal Chemistry, 56(21), 8444-8458.
  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590.
  • Gedatolisib (PF-05212384) plus fulvestrant with or without palbociclib in hormone receptor-positive/HER2-negative advanced breast cancer: VIKTORIA-1. (2026). Journal of Clinical Oncology.
  • Gao, Y., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
  • Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027.
  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.

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Safety Operating Guide

N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

EHS Master Protocol: Handling, Decontamination, and Disposal of N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide

As research into bioactive lipid mediators and kinase pathways accelerates, laboratory personnel are increasingly handling complex, highly potent active pharmaceutical ingredients (APIs). N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide is a specialized synthetic derivative belonging to the pyrimidine-4-carboxamide class. Because this compound is structurally optimized for enzymatic inhibition, its disposal and handling require rigorous, self-validating environmental health and safety (EHS) protocols to prevent ecological contamination and occupational exposure.

This guide provides authoritative, step-by-step operational logistics for the safe disposal and decontamination of this specific compound, bridging the gap between chemical structure and necessary safety practices.

Mechanistic Toxicology: The "Why" Behind the Hazard

To effectively manage chemical waste, one must understand the biological and physicochemical causality of its hazards.

Biological Hazard: Pyrimidine-4-carboxamides are recognized as potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a critical enzyme responsible for synthesizing bioactive lipid mediators (N-acylethanolamines) in the central nervous system[1]. The inclusion of a tert-butyl group significantly increases the molecule's lipophilicity, enhancing its ability to cross the blood-brain barrier. Accidental inhalation or dermal absorption can lead to unintended neurological and metabolic disruptions.

Thermal & Environmental Hazard: The molecule contains a high density of heteroatoms—specifically, nitrogen atoms within the morpholine ring, the pyrimidine core, and the carboxamide linkage. If this compound is disposed of via standard municipal incineration or left to degrade in a landfill, it will undergo incomplete combustion or hydrolysis, releasing highly toxic nitrogen oxides (NOx) and free morpholine (a volatile, corrosive amine) into the environment.

NAPEPLD_Pathway API N-(tert-butyl)-6-morpholinopyrimidine- 4-carboxamide Enzyme NAPE-PLD Enzyme (Active) API->Enzyme Competitive Inhibition Product N-Acylethanolamines (NAEs) (e.g., Anandamide) Enzyme->Product Hydrolysis Substrate N-Acylphosphatidylethanolamines (NAPEs) Substrate->Enzyme Binds Effect Neurological/Metabolic Disruption Product->Effect Receptor Activation

Mechanism of NAPE-PLD inhibition by pyrimidine-4-carboxamides and biological impact.

Quantitative Risk Assessment & PPE Matrix

Before initiating any disposal or cleanup workflow, personnel must equip themselves according to the physicochemical risks of the API.

Table 1: Physicochemical Risk Profile and Mitigation Strategy

Hazard CategorySpecific RiskCausality / Chemical MechanismRequired Mitigation & PPE
Biological Enzyme InhibitionHigh lipophilicity enables rapid dermal/mucosal absorption, inhibiting NAPE-PLD[1].Double nitrile gloves, N95/P100 respirator, closed-front lab coat.
Thermal Toxic NOx EmissionHigh nitrogen content oxidizes rapidly during uncontrolled combustion.Do not autoclave. Must route to RCRA-permitted TSDF for high-temp incineration [1].
Chemical Base/Acid HydrolysisCarboxamide bond cleaves under extreme pH, releasing volatile morpholine.Segregate from strong acids/bases. Store in pH-neutral secondary containment.

Step-by-Step Disposal Logistics

Because of its environmental persistence and toxic combustion byproducts, N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide must be processed through a closed-loop waste management system, culminating in high-temperature incineration with flue gas desulfurization/denitrification.

DisposalWorkflow Start Waste Generation (Solid/Liquid API) Segregation Chemical Segregation (Non-Halogenated Organics) Start->Segregation Packaging Secondary Containment & UN-Rated Drum Segregation->Packaging Incineration High-Temp Incineration (>1000°C + Scrubbing) Packaging->Incineration Emission Scrubbed Exhaust (NOx Neutralized) Incineration->Emission

Step-by-step logistical workflow for the compliant disposal of pyrimidine-based API waste.

Protocol A: Routine Laboratory Waste Disposal

This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards [1].

  • Segregation: Collect all solid waste (contaminated pipette tips, weigh boats, residual powders) in a designated, rigid container labeled "Hazardous Organic Solid Waste - Toxic."

  • Liquid Waste Handling: If the API is dissolved in organic solvents (e.g., DMSO, DMF), collect the solution in a "Non-Halogenated Organic Liquid Waste" carboy. Crucial: Do not mix with halogenated solvents (like chloroform or DCM), as co-incineration of nitrogenous APIs with halogens can generate highly toxic dioxins.

  • Primary Containment Sealing: Seal all primary waste containers using PTFE-lined caps. The PTFE prevents the organic solvents from degrading the cap seal over time.

  • Secondary Containment: Place primary containers into high-density polyethylene (HDPE) secondary bins to capture any potential micro-leaks.

  • Mass Balance Validation: Weigh the final waste container and log the mass in your Laboratory Information Management System (LIMS). Tracking the mass balance ensures no API is unaccounted for in the laboratory ecosystem.

  • TSDF Hand-off: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Ensure the manifest specifies the need for high-temperature incineration (>1000°C) with NOx scrubbing .

Spill Response and Decontamination Workflow

In the event of an accidental powder spill, standard sweeping will aerosolize the API, leading to inhalation risks. The following self-validating protocol utilizes targeted solvation to neutralize the threat [3].

Protocol B: API Powder Spill Cleanup
  • Isolation: Immediately evacuate a 2-meter radius around the spill. Ensure the room's HVAC system is operating under negative pressure.

  • Aerosol Suppression: Gently cover the spilled powder with absorbent laboratory pads. Lightly dampen the pads with 70% Isopropanol (IPA) .

    • Causality: Dry sweeping generates airborne dust. The water content in 70% IPA prevents static dispersion, while the alcohol provides sufficient solubility to capture the lipophilic tert-butyl and morpholine moieties without causing rapid, uncontrolled dissolution.

  • Mechanical Collection: Using non-sparking, anti-static scoops, carefully fold the dampened pads inward and transfer the mass into a rigid, sealable hazardous waste container.

  • Chemical Wipe-Down: Wipe the affected surface using a 1% Alconox (surfactant) solution to lift residual organic particulates, followed by a final wipe using 100% Ethanol to dissolve any remaining microscopic API traces.

  • Validation (Self-Validating Step): You must prove the area is clean. Swab a 10x10 cm section of the decontaminated surface. Extract the swab in 1 mL of Methanol and analyze it via LC-MS. The area is only cleared for normal use if the residual API concentration is < 0.1 µg/cm² . If the concentration exceeds this threshold, repeat Step 4.

Regulatory & Compliance Framework

Adherence to these protocols ensures compliance with the highest federal and international laboratory safety standards. Operations handling N-(tert-butyl)-6-morpholinopyrimidine-4-carboxamide must align their internal Chemical Hygiene Plans (CHP) with the Occupational Safety and Health Administration (OSHA) standard for hazardous chemicals in laboratories [2]. Furthermore, the disposal mechanisms outlined above strictly satisfy the EPA's cradle-to-grave tracking requirements for hazardous organic waste [1].

References

  • Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories." 29 CFR 1910.1450.[Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Mock, E. D., et al. (2020). "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry.[Link][1]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.